4-(3-Methoxypropyl)-3-thiosemicarbazide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-amino-3-(3-methoxypropyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13N3OS/c1-9-4-2-3-7-5(10)8-6/h2-4,6H2,1H3,(H2,7,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNQQONLDFCKUTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=S)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90365256 | |
| Record name | 4-(3-Methoxypropyl)-3-thiosemicarbazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90365256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71058-32-7 | |
| Record name | 4-(3-Methoxypropyl)-3-thiosemicarbazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90365256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 71058-32-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis and Characterization of 4-(3-Methoxypropyl)-3-thiosemicarbazide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(3-Methoxypropyl)-3-thiosemicarbazide, a molecule of interest in medicinal chemistry and drug development. This document details the synthetic protocol, purification methods, and in-depth analytical characterization.
Introduction
Thiosemicarbazides are a significant class of compounds that serve as versatile intermediates in the synthesis of various heterocyclic systems. Derivatives of thiosemicarbazide have demonstrated a wide spectrum of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties. The title compound, this compound, incorporates a methoxypropyl side chain, which can influence its lipophilicity and pharmacokinetic profile, making it a valuable candidate for further investigation in drug discovery programs. This guide outlines a reproducible synthetic method and a thorough characterization of the final product.
Synthesis of this compound
The synthesis of this compound is achieved through a nucleophilic addition reaction between 3-methoxypropyl isothiocyanate and hydrazine hydrate. This reaction is typically carried out in an alcoholic solvent, providing the target compound in good yield.
Reaction Scheme:
Experimental Protocol
Materials and Reagents:
-
3-Methoxypropyl isothiocyanate
-
Hydrazine hydrate
-
Ethanol (absolute)
-
Diethyl ether
-
Standard laboratory glassware and apparatus
Procedure:
-
To a solution of 3-methoxypropyl isothiocyanate (1.0 equivalent) in absolute ethanol (10 mL per gram of isothiocyanate), hydrazine hydrate (1.2 equivalents) is added dropwise at room temperature with continuous stirring.
-
The reaction mixture is stirred at room temperature for a period of 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the solvent is removed under reduced pressure using a rotary evaporator.
-
The resulting crude product is triturated with diethyl ether to precipitate the solid thiosemicarbazide.
-
The solid is collected by vacuum filtration, washed with a small amount of cold diethyl ether, and dried in a vacuum oven to afford the pure this compound.
Characterization Data
The structure and purity of the synthesized this compound were confirmed by various analytical techniques, including melting point determination, Fourier-transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry.
Physical and Analytical Data
| Parameter | Value |
| Molecular Formula | C₅H₁₃N₃OS |
| Molecular Weight | 163.24 g/mol [1] |
| Appearance | White to off-white solid |
| Melting Point | 37-40 °C[2] |
| Solubility | Soluble in methanol, ethanol, and DMSO; sparingly soluble in water. |
Spectroscopic Data
3.2.1. Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Assignment |
| 3350-3150 | N-H stretching (NH, NH₂) |
| 2950-2850 | C-H stretching (aliphatic) |
| 1620-1600 | N-H bending |
| 1550-1530 | C-N stretching |
| 1250-1230 | C=S stretching (thione) |
| 1120-1080 | C-O stretching (ether) |
3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra confirm the presence of the methoxypropyl and thiosemicarbazide moieties. The following data is predicted based on the structure and typical chemical shifts for similar compounds.
¹H NMR (400 MHz, DMSO-d₆), δ (ppm):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~8.5 | br s | 1H | NH |
| ~7.8 | br s | 1H | NH |
| ~4.4 | br s | 2H | NH₂ |
| ~3.4 | t | 2H | -O-CH₂- |
| ~3.3 | q | 2H | -CH₂-NH- |
| ~3.2 | s | 3H | -O-CH₃ |
| ~1.8 | p | 2H | -CH₂-CH₂-CH₂- |
¹³C NMR (100 MHz, DMSO-d₆), δ (ppm):
| Chemical Shift (ppm) | Assignment |
| ~182 | C=S (thiocarbonyl) |
| ~70 | -O-CH₂- |
| ~58 | -O-CH₃ |
| ~45 | -CH₂-NH- |
| ~30 | -CH₂-CH₂-CH₂- |
3.2.3. Mass Spectrometry
Mass spectral analysis provides confirmation of the molecular weight of the synthesized compound.
| m/z (Predicted) | Assignment |
| 164.08521 | [M+H]⁺[3] |
| 186.06715 | [M+Na]⁺[3] |
Visualizations
Synthesis Pathway
Caption: Synthetic route to this compound.
Experimental Workflow
Caption: Workflow for the synthesis and purification of the target compound.
Conclusion
This technical guide has detailed a straightforward and efficient method for the synthesis of this compound. The comprehensive characterization data provided confirms the identity and purity of the synthesized compound, establishing a reliable foundation for its use in further research and development activities within the pharmaceutical and life sciences sectors. The presented protocols and data are intended to facilitate the reproduction of this synthesis and aid in the exploration of the biological potential of this and related thiosemicarbazide derivatives.
References
Physicochemical Properties of 4-(3-Methoxypropyl)-3-thiosemicarbazide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiosemicarbazides are a class of compounds characterized by a thiourea moiety with an amino group attached to one of the nitrogen atoms. This structural feature imparts a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. A key mechanism underlying these activities is the ability of their derivatives, thiosemicarbazones, to chelate metal ions, particularly iron, leading to the inhibition of crucial cellular enzymes and the generation of reactive oxygen species. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of a specific derivative, 4-(3-Methoxypropyl)-3-thiosemicarbazide. It also outlines detailed experimental protocols for the determination of key properties and discusses its potential biological significance based on the established activities of the thiosemicarbazide class.
Core Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. While some experimental data is available, other key parameters are predicted and require experimental verification for which detailed protocols are provided in the subsequent sections.
| Property | Value | Source |
| Molecular Formula | C₅H₁₃N₃OS | [1] |
| Molecular Weight | 163.24 g/mol | [1] |
| CAS Number | 71058-32-7 | [1] |
| Melting Point | 37-40 °C | [1] |
| XlogP (Predicted) | -0.6 | [2] |
| Monoisotopic Mass | 163.07793 Da | [2] |
Experimental Protocols for Physicochemical Characterization
Precise determination of physicochemical properties such as pKa, solubility, and the partition coefficient (logP) is critical for understanding the pharmacokinetic and pharmacodynamic profile of a compound. The following are detailed experimental protocols that can be employed to determine these key parameters for this compound.
Synthesis of this compound
The synthesis of 4-substituted-3-thiosemicarbazides can be achieved through the reaction of the corresponding isothiocyanate with hydrazine hydrate.
Experimental Workflow: Synthesis
Caption: Synthetic route for this compound.
Protocol:
-
Dissolve 3-methoxypropyl isothiocyanate (1 equivalent) in ethanol.
-
Slowly add hydrazine hydrate (1 equivalent) to the solution while stirring.
-
Continue stirring the reaction mixture at room temperature for a specified period (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography.
-
Upon completion, the product may precipitate out of the solution. If not, the solvent can be partially evaporated under reduced pressure to induce precipitation.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
Determination of pKa
The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and target binding. Potentiometric titration and UV-Vis spectrophotometry are two common methods for pKa determination.
Experimental Workflow: pKa Determination by Potentiometric Titration
Caption: Workflow for pKa determination using potentiometric titration.
Potentiometric Titration Protocol: [3][4][5]
-
Preparation: Prepare a 0.01 M solution of this compound in a suitable solvent (e.g., water or a water/methanol co-solvent system if solubility is low). Ensure the solution is free of dissolved CO₂ by purging with nitrogen.
-
Titration: Calibrate a pH meter with standard buffers. Titrate the sample solution with a standardized solution of 0.1 M HCl or 0.1 M NaOH.
-
Data Collection: Record the pH of the solution after each incremental addition of the titrant.
-
Analysis: Plot the pH values against the volume of titrant added. The pKa is the pH at the half-equivalence point.
UV-Vis Spectrophotometry Protocol: [2][6][7]
-
Preparation: Prepare a series of buffer solutions with a range of known pH values. Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).
-
Measurement: Add a small aliquot of the stock solution to each buffer solution in a 96-well plate to achieve the same final concentration. Measure the UV-Vis absorbance spectrum (e.g., 230-500 nm) for each solution.
-
Analysis: Plot the absorbance at a specific wavelength (where the absorbance changes with pH) against the pH. The pKa corresponds to the pH at the inflection point of the resulting sigmoidal curve.
Determination of Aqueous Solubility
Solubility is a key determinant of a drug's bioavailability. The gravimetric method provides a thermodynamic measure of solubility.
Experimental Workflow: Solubility Determination (Gravimetric Method)
References
- 1. mdpi.com [mdpi.com]
- 2. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]
- 7. pharmaguru.co [pharmaguru.co]
An In-depth Technical Guide on 4-(3-Methoxypropyl)-3-thiosemicarbazide (CAS Number: 71058-32-7)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available information on the specific biological activity, detailed experimental protocols, and spectral data for 4-(3-Methoxypropyl)-3-thiosemicarbazide is limited. This guide provides a comprehensive overview based on available data for the compound and established knowledge of the broader class of thiosemicarbazide derivatives.
Introduction
This compound is a member of the thiosemicarbazide class of organic compounds. Thiosemicarbazides and their derivatives, thiosemicarbazones, are recognized for their versatile coordination chemistry and a wide spectrum of biological activities. This structural motif is a key pharmacophore in medicinal chemistry, with derivatives exhibiting potential as anticancer, antibacterial, antifungal, and antiviral agents. The biological activity is often attributed to their ability to chelate metal ions essential for various enzymatic processes. This technical guide aims to consolidate the available information on this compound and provide a framework for its synthesis and potential biological evaluation based on the properties of related compounds.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. This information is crucial for its handling, formulation, and application in experimental settings.
| Property | Value | Reference |
| CAS Number | 71058-32-7 | N/A |
| Molecular Formula | C₅H₁₃N₃OS | N/A |
| Molecular Weight | 163.24 g/mol | N/A |
| Melting Point | 37-40 °C | [1] |
| Appearance | Not specified (likely a solid at room temperature) | N/A |
| Solubility | Not specified (expected to have some solubility in organic solvents like ethanol and DMSO) | N/A |
Synthesis and Experimental Protocols
Proposed Synthesis of this compound
A plausible synthetic route is the reaction of 3-methoxypropyl isothiocyanate with hydrazine hydrate.
Reaction Scheme:
(3-methoxypropyl isothiocyanate) + (Hydrazine hydrate) → (this compound)
General Experimental Protocol
The following is a generalized protocol based on established methods for the synthesis of similar thiosemicarbazide derivatives.[2] Researchers should optimize the reaction conditions for this specific synthesis.
Materials:
-
3-methoxypropyl isothiocyanate
-
Hydrazine hydrate
-
Ethanol (or other suitable solvent)
-
Stirring apparatus
-
Reflux condenser
-
Filtration apparatus
Procedure:
-
Dissolve 3-methoxypropyl isothiocyanate (1 equivalent) in ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Slowly add hydrazine hydrate (1 to 1.2 equivalents) to the stirred solution at room temperature. The addition may be exothermic.
-
After the initial reaction subsides, heat the mixture to reflux and maintain for a period of 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature and then in an ice bath to facilitate precipitation of the product.
-
Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.
-
Dry the purified product under vacuum to yield this compound.
Proposed Synthesis Workflow
Caption: Proposed workflow for the synthesis of this compound.
Spectral Data
Detailed spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not available in the public domain. For structural confirmation following synthesis, the following characteristic signals would be expected based on the analysis of related thiosemicarbazide compounds.[3][4]
| Spectral Data | Expected Characteristics |
| ¹H NMR | Signals corresponding to the methoxy group (CH₃O-), methylene groups (-CH₂-), and NH protons. The chemical shifts and coupling patterns would be indicative of the 3-methoxypropyl chain and the thiosemicarbazide moiety. |
| ¹³C NMR | Resonances for the carbon atoms of the methoxy group, the propyl chain, and the thiocarbonyl group (C=S). |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching, C-H stretching, C-N stretching, and the C=S stretching vibrations. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (163.24 g/mol ) and characteristic fragmentation patterns. |
Biological Activity and Potential Applications
While no specific biological activity has been reported for this compound, the broader class of thiosemicarbazide derivatives has been extensively investigated for a variety of therapeutic applications.
Potential Areas of Investigation
-
Anticancer Activity: Many thiosemicarbazone derivatives, formed from thiosemicarbazides, have shown significant anticancer activity. Their mechanism is often linked to the inhibition of ribonucleotide reductase, an enzyme crucial for DNA synthesis, and the induction of oxidative stress.[5][6][7]
-
Antimicrobial Activity: Thiosemicarbazides have been reported to possess antibacterial and antifungal properties. Their mode of action can involve the inhibition of essential enzymes in microorganisms.[8][9][10][11][12]
-
Antiviral Activity: Certain thiosemicarbazide derivatives have demonstrated efficacy against various viruses.
Proposed Initial Biological Screening Workflow
For researchers interested in evaluating the biological potential of this compound, a general screening workflow is proposed.
Caption: A general workflow for the initial biological screening of the title compound.
Conclusion
This compound represents an under-investigated molecule within the pharmacologically significant class of thiosemicarbazides. While specific experimental data is scarce, its structural features suggest potential for biological activity. This technical guide provides a foundational understanding of its physicochemical properties and outlines a rational approach to its synthesis and biological evaluation based on established principles for this class of compounds. Further research is warranted to elucidate the specific properties and potential applications of this compound in drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimized Synthesis of New Thiosemicarbazide Derivatives with Tuberculostatic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journalijar.com [journalijar.com]
- 4. Synthesis and Characterization of Newly Synthesized Thiosemicarbazone Ligands with IR, NMR and Mass Spectral Techniques – Oriental Journal of Chemistry [orientjchem.org]
- 5. Exploring the Anti-Cancer Activity of Novel Thiosemicarbazones Generated through the Combination of Retro-Fragments: Dissection of Critical Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 6. archives.ijper.org [archives.ijper.org]
- 7. mdpi.com [mdpi.com]
- 8. Design, Synthesis, Antibacterial Evaluations and In Silico Studies of Novel Thiosemicarbazides and 1,3,4-Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. New Thiosemicarbazide Derivatives with Multidirectional Biological Action - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, characterization, antibacterial activity of thiosemicarbazones derivatives and their computational approaches: Quantum calculation, molecular docking, molecular dynamic, ADMET, QSAR - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel thiosemicarbazide derivatives with 4-nitrophenyl group as multi-target drugs: α-glucosidase inhibitors with antibacterial and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-(3-Methoxypropyl)-3-thiosemicarbazide: Structure, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(3-Methoxypropyl)-3-thiosemicarbazide is a chemical compound belonging to the thiosemicarbazide class, a group of molecules recognized for their diverse biological activities. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, and potential therapeutic applications, with a focus on its relevance to drug discovery and development. While specific experimental data for this particular analogue is limited in publicly available literature, this document compiles predicted data and established methodologies from closely related compounds to serve as a foundational resource for researchers.
Molecular Structure and Formula
This compound is characterized by a thiosemicarbazide core functionalized with a 3-methoxypropyl group at the N4 position.
-
Molecular Formula: C₅H₁₃N₃OS[1]
-
IUPAC Name: 1-amino-3-(3-methoxypropyl)thiourea[2]
-
CAS Number: 71058-32-7[1]
-
Molecular Weight: 163.24 g/mol [1]
-
Canonical SMILES: COCCCNC(=S)NN[2]
Structure:
References
Spectral Data and Characterization of 4-(3-Methoxypropyl)-3-thiosemicarbazide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for 4-(3-Methoxypropyl)-3-thiosemicarbazide, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific compound, this guide combines predicted spectral information with experimental data from closely related analogues to offer a robust analytical framework. This document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for spectral acquisition.
Molecular Structure and Properties
This compound is a derivative of thiosemicarbazide featuring a methoxypropyl substituent at the N4 position. The presence of the thiosemicarbazide moiety, a known pharmacophore, suggests potential biological activity.
Molecular Formula: C₅H₁₃N₃OS[1][2][3]
Molecular Weight: 163.24 g/mol [2][3]
Structure:
Predicted and Comparative Spectral Data
The following sections present a detailed analysis of the expected spectral data for this compound. These predictions are based on the known spectral characteristics of its constituent functional groups and data from analogous compounds.
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of a compound. For this compound, the following ions are predicted to be observed in an electrospray ionization (ESI) mass spectrum.[1]
| Adduct | Predicted m/z |
| [M+H]⁺ | 164.08521 |
| [M+Na]⁺ | 186.06715 |
| [M+K]⁺ | 202.04109 |
| [M-H]⁻ | 162.07065 |
| [M+HCOO]⁻ | 208.07613 |
| [M+CH₃COO]⁻ | 222.09178 |
Table 1: Predicted m/z values for various adducts of this compound in ESI-MS.[1]
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in a molecule. The predicted chemical shifts (δ) in ppm for this compound, referenced against tetramethylsilane (TMS), are outlined below. These predictions are based on typical values for similar functional groups found in related thiosemicarbazide derivatives.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -NH₂ | 4.5 - 5.5 | Broad singlet | 2H |
| -NH- (adjacent to C=S) | 7.5 - 8.5 | Broad singlet | 1H |
| -NH- (adjacent to propyl) | 6.0 - 7.0 | Triplet | 1H |
| -O-CH₃ | 3.2 - 3.4 | Singlet | 3H |
| -O-CH₂- | 3.4 - 3.6 | Triplet | 2H |
| -NH-CH₂- | 3.3 - 3.5 | Quartet | 2H |
| -CH₂- (central) | 1.7 - 1.9 | Quintet | 2H |
Table 2: Predicted ¹H NMR chemical shifts for this compound.
¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
The ¹³C NMR spectrum reveals the different carbon environments within the molecule. The predicted chemical shifts for this compound are as follows:
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C=S | 180 - 185 |
| -O-CH₃ | 58 - 60 |
| -O-CH₂- | 68 - 72 |
| -NH-CH₂- | 45 - 50 |
| -CH₂- (central) | 28 - 32 |
Table 3: Predicted ¹³C NMR chemical shifts for this compound.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| N-H stretch | 3100 - 3400 (broad) |
| C-H stretch | 2850 - 3000 |
| C=S stretch | 1200 - 1300 |
| C-N stretch | 1350 - 1450 |
| C-O stretch | 1050 - 1150 |
Table 4: Predicted characteristic IR absorption bands for this compound. The N-H stretching region is expected to show multiple bands corresponding to the different amine and amide protons. The C=S stretch is a key indicator of the thiosemicarbazide core.
Experimental Protocols
The following are detailed methodologies for the acquisition of spectral data for this compound, based on standard practices for similar compounds.[4][5][6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A Bruker Avance (or equivalent) spectrometer operating at a frequency of 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). Tetramethylsilane (TMS) is used as an internal standard.
-
¹H NMR Acquisition:
-
Acquire spectra at room temperature.
-
Typical parameters: 30° pulse angle, 1-2 second relaxation delay, 16-32 scans.
-
Chemical shifts are reported in parts per million (ppm) downfield from TMS.
-
-
¹³C NMR Acquisition:
-
Acquire spectra using a proton-decoupled pulse sequence.
-
Typical parameters: 45° pulse angle, 2-second relaxation delay, 512-1024 scans.
-
Chemical shifts are reported in ppm relative to the solvent peak.
-
Infrared (IR) Spectroscopy
-
Instrumentation: A PerkinElmer FT-IR spectrometer (or equivalent) equipped with a universal attenuated total reflectance (ATR) accessory.
-
Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.
-
Acquisition:
-
Spectra are typically recorded in the range of 4000-400 cm⁻¹.
-
A background spectrum of the clean ATR crystal is recorded prior to sample analysis.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data is presented as transmittance (%) versus wavenumber (cm⁻¹).
-
Mass Spectrometry (MS)
-
Instrumentation: A high-resolution mass spectrometer (e.g., a quadrupole time-of-flight [Q-TOF] or Orbitrap instrument) equipped with an electrospray ionization (ESI) source.
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Acquisition:
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire spectra in both positive and negative ion modes.
-
Typical ESI source parameters: capillary voltage of 3-4 kV, cone voltage of 20-40 V, desolvation gas (nitrogen) flow of 500-800 L/hr, and a desolvation temperature of 100-150 °C.
-
Mass spectra are recorded over a mass-to-charge (m/z) range of 50-500.
-
Workflow and Logical Relationships
The following diagrams illustrate the logical workflow for the synthesis and spectral characterization of this compound.
Caption: Synthetic pathway for this compound.
Caption: Workflow for the spectral analysis of the target compound.
References
- 1. PubChemLite - this compound (C5H13N3OS) [pubchemlite.lcsb.uni.lu]
- 2. This compound: [transworldchemicals.com]
- 3. calpaclab.com [calpaclab.com]
- 4. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 6. jocpr.com [jocpr.com]
- 7. archives.ijper.org [archives.ijper.org]
potential biological activities of 4-(3-Methoxypropyl)-3-thiosemicarbazide derivatives
For Researchers, Scientists, and Drug Development Professionals
Thiosemicarbazides, a class of compounds characterized by a reactive thiocarbonyl-hydrazine moiety, have garnered significant attention in medicinal chemistry for their diverse and potent biological activities.[1][2][3][4][5] This technical guide provides an in-depth analysis of the potential biological activities of thiosemicarbazide derivatives, with a focus on their antimicrobial, anticancer, and antioxidant properties. While this report addresses the broad class of thiosemicarbazide derivatives, it is important to note a lack of specific published data for 4-(3-Methoxypropyl)-3-thiosemicarbazide derivatives at the time of this writing. The principles, experimental protocols, and potential mechanisms discussed herein provide a foundational framework for the investigation of such novel analogues.
Core Biological Activities
Thiosemicarbazide derivatives have demonstrated a wide spectrum of pharmacological effects, which are largely attributed to their ability to chelate metal ions and interact with various biological targets.[6][7]
Antimicrobial Activity
Thiosemicarbazides and their derivatives, particularly thiosemicarbazones, exhibit significant activity against a range of pathogenic microorganisms, including bacteria and fungi.[1][3][5][7][8][9] The antimicrobial efficacy is often influenced by the nature of the substituents on the thiosemicarbazide scaffold.
Antibacterial Activity:
Derivatives of thiosemicarbazides have shown promising results against both Gram-positive and Gram-negative bacteria.[1][3][9] For instance, certain novel thiosemicarbazide derivatives have demonstrated high antibacterial activity against various strains of Staphylococcus aureus and other Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values as low as 1.95 µg/mL.[9] The mechanism of antibacterial action is believed to involve the inhibition of essential enzymes, such as DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and bacterial cell death.[10]
Antifungal Activity:
Several thiosemicarbazide derivatives have also been reported to possess antifungal properties against various fungal strains.[3]
Anticancer Activity
The anticancer potential of thiosemicarbazide derivatives is a rapidly evolving area of research.[10][11][12][13] These compounds have been shown to inhibit the proliferation of various cancer cell lines, including those of the lung, breast, and glioma.[10][12][14][15]
The proposed mechanisms for their anticancer activity are multifaceted and include:
-
Induction of Apoptosis: Thiosemicarbazides can trigger programmed cell death in cancer cells.[10]
-
Cell Cycle Arrest: They can halt the progression of the cell cycle, thereby inhibiting tumor growth.
-
Inhibition of Ribonucleotide Reductase: This key enzyme in DNA synthesis is a known target for some thiosemicarbazide-based drugs like Triapine.[13]
-
Generation of Reactive Oxygen Species (ROS): The formation of redox-active metal complexes can lead to oxidative stress and subsequent cancer cell death.[11]
Antioxidant Activity
A number of thiosemicarbazide and thiosemicarbazone derivatives have been shown to possess significant antioxidant properties.[16][17][18][19] Their ability to scavenge free radicals is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[16][17][18] This antioxidant capacity may contribute to their overall therapeutic potential by mitigating oxidative stress, which is implicated in various disease states.
Quantitative Data Summary
The following tables summarize representative quantitative data on the biological activities of various thiosemicarbazide derivatives from the literature.
Table 1: Antibacterial Activity of Selected Thiosemicarbazide Derivatives
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Thiosemicarbazide 3a | Staphylococcus aureus (various strains) | 1.95 - 3.9 | [9] |
| Thiosemicarbazide 3e | Staphylococcus aureus (various strains) | 15.63 - 31.25 | [9] |
| Thiosemicarbazide 3e | Bacillus cereus ATCC 10876 | 7.81 | [9] |
| Compound 3g | Staphylococcus aureus | Comparable to Streptomycin | [1] |
| Compound L1 | Bacillus cereus | 10 mg/L | [10][17] |
Table 2: Anticancer Activity of Selected Thiosemicarbazide Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 3b | C6 glioma | 10.59 (µg/mL) | [14] |
| Compound 3m | C6 glioma | 9.08 (µg/mL) | [14] |
| Compound 3b | MCF7 (breast cancer) | 7.02 (µg/mL) | [14] |
| Compound 3m | MCF7 (breast cancer) | 9.08 (µg/mL) | [14] |
| [Cd(L)Cl2(H2O)] complex | A549 (lung cancer) | 410 | [12] |
Experimental Protocols
This section outlines detailed methodologies for key experiments cited in the evaluation of thiosemicarbazide derivatives.
General Synthesis of 4-Aryl-1-(aroyl)thiosemicarbazides
A common synthetic route to produce thiosemicarbazide derivatives involves the reaction of an acid hydrazide with an appropriate isothiocyanate.[5][8]
Procedure:
-
Dissolve the starting acid hydrazide (1 mmol) in a suitable solvent, such as ethanol.
-
Add the corresponding aryl isothiocyanate (1 mmol) to the solution.
-
Reflux the reaction mixture for a specified period (e.g., 30 minutes to several hours), monitoring the reaction progress by thin-layer chromatography (TLC).[5]
-
After completion, cool the reaction mixture to room temperature.
-
The resulting solid product is collected by filtration, washed with cold ethanol, and dried.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure thiosemicarbazide derivative.
-
Characterize the synthesized compound using spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry.[4][9]
In Vitro Antibacterial Activity Assay (Microdilution Method)
The minimum inhibitory concentration (MIC) is determined using the broth microdilution method.[17]
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent like DMSO.
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth).
-
Prepare a bacterial inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard).
-
Inoculate each well with the bacterial suspension.
-
Include positive (bacteria and medium) and negative (medium only) controls, as well as a standard antibiotic control (e.g., Cefuroxime, Vancomycin).[9]
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[10]
Procedure:
-
Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24 hours).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
The MTT is reduced by metabolically active cells to form purple formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (the concentration that inhibits 50% of cell growth) is calculated.
DPPH Radical Scavenging Assay
This assay measures the antioxidant activity of a compound.[17]
Procedure:
-
Prepare different concentrations of the test compound and a standard antioxidant (e.g., Trolox or Vitamin C) in a suitable solvent (e.g., methanol or ethanol).[17]
-
Add a solution of DPPH in the same solvent to each concentration of the test compound and the standard.
-
Incubate the mixtures in the dark at room temperature for a specific period (e.g., 30 minutes).
-
Measure the absorbance of the solutions at a specific wavelength (e.g., 517 nm).
-
The percentage of DPPH radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample.
Visualizations
The following diagrams, generated using the DOT language, illustrate key conceptual frameworks relevant to the study of thiosemicarbazide derivatives.
Caption: General workflow for the synthesis of thiosemicarbazide derivatives.
Caption: Workflow for the biological evaluation of thiosemicarbazide derivatives.
Caption: Proposed anticancer mechanisms of action for thiosemicarbazide derivatives.
Conclusion and Future Directions
The existing body of research strongly supports the continued investigation of thiosemicarbazide derivatives as a promising scaffold for the development of new therapeutic agents. Their synthetic accessibility and the tunability of their biological activities through structural modification make them attractive candidates for drug discovery programs.
Future research should focus on:
-
Synthesis and evaluation of novel derivatives: Including those with substitutions such as the 4-(3-Methoxypropyl) group to explore new structure-activity relationships.
-
Mechanism of action studies: Elucidating the precise molecular targets and signaling pathways involved in their biological effects.
-
In vivo studies: Validating the in vitro findings in animal models to assess their therapeutic efficacy and safety profiles.
-
Development of drug delivery systems: To enhance the bioavailability and targeted delivery of promising lead compounds.
By systematically exploring the vast chemical space of thiosemicarbazide derivatives, the scientific community can unlock their full therapeutic potential for the treatment of a wide range of diseases.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. researchgate.net [researchgate.net]
- 3. elibrary.ddn.upes.ac.in [elibrary.ddn.upes.ac.in]
- 4. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. Synthesis and antimicrobial activity of thiosemicarbazides, s-triazoles and their Mannich bases bearing 3-chlorophenyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New Thiosemicarbazide Derivatives with Multidirectional Biological Action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exploring the Anti-Cancer Activity of Novel Thiosemicarbazones Generated through the Combination of Retro-Fragments: Dissection of Critical Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and biological evaluation of thiosemicarbazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Antioxidant activities of thiosemicarbazones from substituted benzaldehydes and N-(tetra-O-acetyl-β-D-galactopyranosyl)thiosemicarbazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Antioxidant Properties of Camphene-Based Thiosemicarbazones: Experimental and Theoretical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Physicochemical Landscape of 4-(3-Methoxypropyl)-3-thiosemicarbazide: A Technical Guide
For Immediate Release
This technical guide provides an in-depth overview of the solubility and stability of 4-(3-Methoxypropyl)-3-thiosemicarbazide, a compound of interest for researchers, scientists, and drug development professionals. While specific experimental data for this molecule is not extensively available in public literature, this document outlines the standard methodologies for determining these critical parameters and discusses the expected behavior based on the chemical properties of related thiosemicarbazide derivatives.
Core Physicochemical Properties
This compound is a derivative of thiosemicarbazide, a class of compounds known for a wide range of biological activities.[1] Understanding its solubility and stability is paramount for its potential application in pharmaceutical and life sciences research.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C5H13N3OS | PubChem |
| Molecular Weight | 163.24 g/mol | PubChem |
| XlogP3 | 0.4 | PubChem |
| Hydrogen Bond Donor Count | 3 | PubChem |
| Hydrogen Bond Acceptor Count | 4 | PubChem |
| Rotatable Bond Count | 4 | PubChem |
Note: The data presented in this table is based on computational predictions and has not been experimentally verified.
Solubility Profile
The solubility of a compound is a critical factor influencing its bioavailability and formulation development. The "shake-flask" method is the gold standard for determining thermodynamic solubility.[2][3][4][5][6]
Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility
This protocol outlines the steps to determine the aqueous solubility of this compound.
-
Preparation of Saturated Solution: An excess amount of the solid compound is added to a known volume of a specific solvent (e.g., purified water, phosphate-buffered saline at various pH values) in a sealed flask.
-
Equilibration: The flask is agitated in a constant temperature water bath (e.g., 25°C or 37°C) for a defined period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The resulting suspension is filtered through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuged to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of the dissolved compound in the clear filtrate or supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: The solubility is reported in units such as mg/mL or µg/mL.
Diagram 1: Experimental Workflow for Shake-Flask Solubility Determination
Caption: Workflow for determining thermodynamic solubility using the shake-flask method.
Table 2: Illustrative Solubility Data Table
| Solvent (pH) | Temperature (°C) | Solubility (mg/mL) | Analytical Method |
| Purified Water | 25 | Data to be determined | HPLC-UV |
| PBS (pH 5.0) | 37 | Data to be determined | LC-MS |
| PBS (pH 7.4) | 37 | Data to be determined | LC-MS |
| Ethanol | 25 | Data to be determined | HPLC-UV |
| DMSO | 25 | Data to be determined | HPLC-UV |
This table is a template for presenting experimental solubility data.
Stability Assessment
Evaluating the chemical stability of a compound is crucial for determining its shelf-life and identifying potential degradation products. Stability studies are typically conducted under various stress conditions, including different pH levels, temperatures, and light exposure, following guidelines such as those from the International Council for Harmonisation (ICH).[7][8][9][10][11]
Experimental Protocols for Stability Testing
3.1.1. pH-Dependent Hydrolysis
-
Sample Preparation: Solutions of this compound are prepared in a series of aqueous buffers with a range of pH values (e.g., pH 2, 4, 7, 9, 12).
-
Incubation: The solutions are stored at a constant temperature (e.g., 37°C or 50°C) in the dark.
-
Time-Point Analysis: Aliquots are withdrawn at specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Quantification: The concentration of the remaining parent compound and the formation of any degradation products are measured by a stability-indicating HPLC method.
-
Data Analysis: The degradation rate constant (k) and half-life (t½) at each pH are calculated.
3.1.2. Thermal Stability
-
Sample Preparation: The solid compound is placed in a suitable container.
-
Exposure: The sample is stored in a temperature-controlled oven at elevated temperatures (e.g., 40°C, 60°C, 80°C).
-
Time-Point Analysis: Samples are withdrawn at various time points.
-
Analysis: The purity of the compound is assessed by HPLC, and any changes in physical appearance are noted. Thermogravimetric analysis (TGA) can also be employed to determine the decomposition temperature.[12]
3.1.3. Photostability
-
Sample Preparation: The solid compound or a solution is placed in a transparent container. A control sample is wrapped in aluminum foil to protect it from light.
-
Exposure: The samples are exposed to a light source that meets ICH Q1B guidelines, which specifies an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[8][10]
-
Analysis: After the exposure period, the samples (both exposed and control) are analyzed by HPLC to quantify the parent compound and any photodegradants.
Diagram 2: General Workflow for Chemical Stability Assessment
Caption: Overview of the workflow for assessing the chemical stability of a compound.
Table 3: Illustrative Stability Data Summary
| Stress Condition | Parameters | Observation/Result |
| pH Hydrolysis | pH 2, 37°C | Half-life (t½) = Data to be determined |
| pH 7.4, 37°C | Half-life (t½) = Data to be determined | |
| pH 9, 37°C | Half-life (t½) = Data to be determined | |
| Thermal | 60°C, solid state | % Degradation after 2 weeks = Data to be determined |
| Photostability | ICH Q1B light exposure | % Degradation = Data to be determined |
This table is a template for summarizing experimental stability data.
Potential Biological Interactions and Signaling Pathways
Thiosemicarbazones, the parent class of this compound, are known for their ability to chelate metal ions, particularly iron. This property can lead to interactions with various biological pathways. One such pathway is ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation.[13]
The chelation of iron by thiosemicarbazone derivatives can disrupt normal iron homeostasis, potentially leading to an increase in reactive oxygen species (ROS) and subsequent lipid peroxidation, a key event in ferroptosis. This interaction suggests a potential mechanism of action for the biological effects of this class of compounds.
Diagram 3: Logical Relationship in Potential Ferroptosis Pathway Involvement
Caption: Potential involvement of this compound in the ferroptosis pathway.
Conclusion
This technical guide provides a framework for the systematic evaluation of the solubility and stability of this compound. While specific experimental data is pending, the outlined protocols and theoretical considerations offer a robust starting point for researchers. The potential interaction with iron-dependent pathways, such as ferroptosis, highlights an area for further investigation into the compound's mechanism of action. The generation of empirical data using the described methodologies is essential for the future development and application of this and related thiosemicarbazide derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 3. enamine.net [enamine.net]
- 4. scribd.com [scribd.com]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. bioassaysys.com [bioassaysys.com]
- 7. biobostonconsulting.com [biobostonconsulting.com]
- 8. youtube.com [youtube.com]
- 9. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 10. database.ich.org [database.ich.org]
- 11. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
4-(3-Methoxypropyl)-3-thiosemicarbazide: A Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 4-(3-Methoxypropyl)-3-thiosemicarbazide, a valuable and versatile organic building block. While specific literature on this particular compound is limited, this document extrapolates from the well-established chemistry of 4-alkyl-3-thiosemicarbazides to present its synthesis, key chemical properties, and significant potential in the construction of diverse heterocyclic systems relevant to medicinal chemistry and drug discovery.
Core Chemical Structure and Properties
This compound, with the chemical formula C₅H₁₃N₃OS, possesses a thiosemicarbazide core functionalized with a 3-methoxypropyl group at the N4 position. This aliphatic chain with a terminal methoxy group imparts specific solubility characteristics and can influence the biological activity of its derivatives.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₅H₁₃N₃OS |
| Molecular Weight | 163.24 g/mol |
| CAS Number | 71058-32-7 |
| Melting Point | 37-40 °C |
| Appearance | White to off-white solid |
| Solubility | Soluble in alcohols and other polar organic solvents. |
Synthesis of this compound
The synthesis of 4-alkyl-3-thiosemicarbazides can be achieved through several established methods. The most common and direct approach involves the reaction of an alkyl isothiocyanate with hydrazine hydrate.
Synthesis from 3-Methoxypropyl Isothiocyanate
The primary synthetic route to this compound involves the nucleophilic addition of hydrazine to 3-methoxypropyl isothiocyanate. This reaction is typically performed in an alcoholic solvent and proceeds with good yield.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a solution of 3-methoxypropyl isothiocyanate (1.0 eq) in ethanol (5-10 volumes) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add hydrazine hydrate (1.0-1.2 eq) dropwise at room temperature.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 2-4 hours or at reflux for 1-2 hours to ensure complete reaction. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: After completion of the reaction, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold ethanol, and dry under vacuum. If the product remains in solution, concentrate the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/ether mixture to afford pure this compound.
Caption: Synthesis of this compound.
Applications as an Organic Building Block
This compound is a versatile precursor for the synthesis of a wide array of heterocyclic compounds. Its utility stems from the reactive thiosemicarbazide moiety, which can undergo various cyclization reactions.
Synthesis of Thiosemicarbazones
A primary application of 4-substituted thiosemicarbazides is in the synthesis of thiosemicarbazones through condensation with aldehydes or ketones.[1] These thiosemicarbazones are not only stable compounds but also important intermediates for further heterocyclic synthesis and often exhibit a range of biological activities.[1]
Experimental Protocol: General Synthesis of Thiosemicarbazones
-
Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or methanol. Add the desired aldehyde or ketone (1.0 eq) to the solution. A catalytic amount of acid (e.g., a few drops of glacial acetic acid or concentrated hydrochloric acid) can be added to facilitate the reaction.[1][2]
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat under reflux for a period ranging from 30 minutes to several hours, depending on the reactivity of the carbonyl compound.[1] Monitor the reaction progress by TLC.
-
Work-up and Purification: Upon completion, cool the reaction mixture. The thiosemicarbazone product often precipitates and can be collected by filtration. Wash the solid with a cold solvent and purify by recrystallization.
References
A Deep Dive into Thiosemicarbazides: A Technical Guide to Theoretical and Computational Studies
For Researchers, Scientists, and Drug Development Professionals
Thiosemicarbazides, a class of compounds characterized by the N-N-C(=S)-N backbone, have garnered significant attention in the scientific community for their wide-ranging biological activities. These compounds and their derivatives, thiosemicarbazones, exhibit a remarkable spectrum of pharmacological properties, including anticancer, antibacterial, antifungal, and antiviral activities.[1][2][3] This technical guide provides an in-depth exploration of the theoretical and computational methodologies employed in the study of thiosemicarbazide compounds, offering a comprehensive resource for researchers in medicinal chemistry and drug development.
Synthesis of Thiosemicarbazide Derivatives
The synthesis of thiosemicarbazide derivatives is a cornerstone of research in this field, enabling the generation of diverse chemical libraries for biological screening. A prevalent and versatile method involves the reaction of carboxylic acid hydrazides with various isothiocyanates.[4][5] Another common approach is the condensation of thiosemicarbazide with aldehydes or ketones to form thiosemicarbazones.[3][6]
General Experimental Protocol for Synthesis from Hydrazides and Isothiocyanates
This protocol outlines a general procedure for the synthesis of 1,4-disubstituted thiosemicarbazides.
Materials:
-
Carboxylic acid hydrazide (1 equivalent)
-
Appropriate isothiocyanate (1 equivalent)
-
Anhydrous methanol or ethanol
-
Reflux apparatus
Procedure:
-
Dissolve the carboxylic acid hydrazide (0.01 mol) in 15 mL of anhydrous methanol by gently heating.[7]
-
To this solution, add the corresponding isothiocyanate (0.01 mol).[7]
-
Heat the reaction mixture at reflux temperature for a period ranging from 30 minutes to 4 hours.[4][8] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature.[3]
-
The resulting solid precipitate is collected by filtration, washed with a small amount of cold methanol or ethanol, and dried.[3][9]
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.[4]
Computational Methodologies in Thiosemicarbazide Research
Computational chemistry plays a pivotal role in understanding the structure-activity relationships (SAR) of thiosemicarbazide compounds, guiding the design of more potent and selective therapeutic agents. The primary computational techniques employed are Density Functional Theory (DFT), molecular docking, and Quantitative Structure-Activity Relationship (QSAR) modeling.
Density Functional Theory (DFT) Calculations
DFT is a powerful quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules.[10] In the context of thiosemicarbazide research, DFT calculations are instrumental in determining optimized molecular geometries, electronic properties like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, and quantum chemical descriptors.[1][11]
Software: Gaussian 09 or a similar quantum chemistry software package.[1]
Procedure:
-
Structure Input: Draw the 3D structure of the thiosemicarbazide derivative using a molecular modeling program and save it in a suitable format (e.g., .mol or .pdb).
-
Method and Basis Set Selection: Choose the DFT functional and basis set. A commonly used combination for organic molecules is the B3LYP functional with the 6-31+G(d,p) or 6-311G* basis set.[1][11]
-
Geometry Optimization: Perform a full geometry optimization of the molecule to find its lowest energy conformation. This is crucial for obtaining accurate electronic properties.[10]
-
Frequency Calculation: After optimization, perform a frequency calculation to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).[10]
-
Property Calculation: From the optimized structure, calculate various quantum chemical parameters.
Table 1: Key Quantum Chemical Parameters Calculated using DFT
| Parameter | Description | Significance in Drug Design |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relates to the ability of a molecule to donate electrons. Higher EHOMO values often correlate with increased reactivity. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the ability of a molecule to accept electrons. Lower ELUMO values suggest a better electron acceptor. |
| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | Indicates the chemical reactivity and stability of a molecule. A smaller energy gap suggests higher reactivity. |
| Dipole Moment (µ) | Measure of the polarity of a molecule | Influences the solubility and binding interactions of a drug molecule. |
| Hardness (η) | Resistance to change in electron distribution | A measure of the molecule's stability. |
| Softness (S) | Reciprocal of hardness | A measure of the molecule's reactivity. |
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a specific protein target.[12] It is widely used to elucidate the binding modes of thiosemicarbazide derivatives with their biological targets and to estimate their binding affinities.[6][13]
Software: AutoDock Tools, AutoGrid, and AutoDock.[14]
Procedure:
-
Protein Preparation:
-
Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
-
Using AutoDock Tools, remove water molecules and any co-crystallized ligands.[6]
-
Add polar hydrogen atoms to the protein.
-
Assign Kollman charges to the protein atoms.
-
Save the prepared protein in the .pdbqt format.
-
-
Ligand Preparation:
-
Draw the 3D structure of the thiosemicarbazide ligand and perform energy minimization using a molecular mechanics force field.
-
In AutoDock Tools, detect the rotatable bonds in the ligand.
-
Save the prepared ligand in the .pdbqt format.
-
-
Grid Box Generation:
-
Define the active site of the protein. This is typically the binding pocket of the co-crystallized ligand or a site predicted by literature.
-
Use AutoGrid to generate a grid box that encompasses the entire active site. The grid parameter files (.gpf) define the size and center of the grid.
-
-
Docking Simulation:
-
Use AutoDock to perform the docking simulation. The docking parameter file (.dpf) specifies the ligand, the grid files, and the search algorithm (e.g., Lamarckian Genetic Algorithm).[14]
-
The output will be a docking log file (.dlg) containing multiple binding poses of the ligand ranked by their estimated binding energy.
-
-
Analysis of Results:
-
Analyze the top-ranked binding poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues in the active site. Visualization software like PyMOL or Discovery Studio is used for this purpose.[6]
-
Quantitative Structure-Activity Relationship (QSAR)
QSAR modeling is a statistical approach that correlates the biological activity of a series of compounds with their physicochemical properties or molecular descriptors.[15][16] This allows for the prediction of the activity of new, unsynthesized compounds and provides insights into the structural features that are important for biological activity.
Caption: A generalized workflow for QSAR modeling of thiosemicarbazide compounds.
Biological Targets and Mechanisms of Action
The diverse biological activities of thiosemicarbazide derivatives stem from their ability to interact with various cellular targets. Computational studies have been instrumental in elucidating these interactions at the molecular level.
Inhibition of Ribonucleotide Reductase
One of the most well-studied mechanisms of action for anticancer thiosemicarbazones, such as Triapine, is the inhibition of ribonucleotide reductase (RNR).[17][18] RNR is a crucial enzyme responsible for the conversion of ribonucleotides to deoxyribonucleotides, an essential step in DNA synthesis and repair.
Caption: Proposed mechanism of ribonucleotide reductase inhibition by Triapine.
Targeting Bacterial Topoisomerases
Thiosemicarbazide derivatives have also shown promise as antibacterial agents by targeting bacterial type IIA topoisomerases, such as DNA gyrase and topoisomerase IV.[19][20] These enzymes are essential for managing DNA topology during replication, transcription, and recombination.
Caption: Inhibition of Topoisomerase IV by thiosemicarbazide derivatives.
Quantitative Data Summary
The following tables summarize representative quantitative data from various theoretical and computational studies on thiosemicarbazide compounds.
Table 2: Selected DFT Calculated Parameters for Thiosemicarbazide Derivatives
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (Debye) |
| 4-ethyl-3-thiosemicarbazide | -5.98 | -0.87 | 5.11 | 4.56 |
| Thiosemicarbazide | -6.23 | -1.02 | 5.21 | 4.89 |
| QST4 | -6.87 | -2.45 | 4.42 | 6.78 |
Data sourced from multiple studies for illustrative purposes.[1][10]
Table 3: Molecular Docking Scores and Biological Activity of Antitubercular Thiosemicarbazides
| Compound | Target Protein | Docking Score (kcal/mol) | MIC (µg/mL) |
| Compound 2 | M. tuberculosis glutamine synthetase | -7.8 | 15.625 |
| Compound 5 | M. tuberculosis glutamine synthetase | -8.1 | 7.81 |
| QST4 | M. tuberculosis InhA | -8.5 | 6.25 µM |
Data compiled from various research articles.[1][7][21]
Conclusion
The integration of theoretical and computational chemistry with experimental synthesis and biological evaluation has proven to be a powerful strategy in the development of novel thiosemicarbazide-based therapeutic agents. DFT calculations provide fundamental insights into the electronic properties and reactivity of these compounds, while molecular docking and QSAR modeling offer valuable tools for understanding their interactions with biological targets and predicting their activity. This comprehensive approach accelerates the drug discovery process, enabling the rational design of more effective and safer medicines. As computational resources and methodologies continue to advance, their role in the exploration of the vast chemical space of thiosemicarbazide derivatives will undoubtedly expand, paving the way for new breakthroughs in the treatment of a wide range of diseases.
References
- 1. Novel Quinoline-Based Thiosemicarbazide Derivatives: Synthesis, DFT Calculations, and Investigation of Antitubercular, Antibacterial, and Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemmethod.com [chemmethod.com]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, characterization, antibacterial activity of thiosemicarbazones derivatives and their computational approaches: Quantum calculation, molecular docking, molecular dynamic, ADMET, QSAR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, In Vitro Screening and Docking Studies of New Thiosemicarbazide Derivatives as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. ijprajournal.com [ijprajournal.com]
- 14. youtube.com [youtube.com]
- 15. QSAR Studies, Molecular Docking, Molecular Dynamics, Synthesis, and Biological Evaluation of Novel Quinolinone-Based Thiosemicarbazones against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis, characterization, antibacterial activity of thiosemicarbazones derivatives and their computational approaches: Quantum calculation, molecular docking, molecular dynamic, ADMET, QSAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Ribonucleotide reductase inhibition by metal complexes of Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone): a combined experimental and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Triapine (3-aminopyridine-2-carboxaldehyde- thiosemicarbazone): A potent inhibitor of ribonucleotide reductase activity with broad spectrum antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Thiosemicarbazide Derivatives Decrease the ATPase Activity of Staphylococcus aureus Topoisomerase IV, Inhibit Mycobacterial Growth, and Affect Replication in Mycobacterium smegmatis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Synthesis, In Vitro Screening and Docking Studies of New Thiosemicarbazide Derivatives as Antitubercular Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 4-(3-Methoxypropyl)-3-thiosemicarbazide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various heterocyclic compounds utilizing 4-(3-Methoxypropyl)-3-thiosemicarbazide as a key starting material. The following sections detail the synthetic pathways, experimental procedures, and expected outcomes for the preparation of 1,3,4-thiadiazoles and 1,2,4-triazoles, which are important scaffolds in medicinal chemistry.
Introduction
This compound is a versatile building block for the synthesis of a variety of heterocyclic systems. Thiosemicarbazides are known precursors for nitrogen and sulfur-containing heterocycles, which are prominent in many biologically active compounds.[1][2][3][4][5] This document outlines the cyclization reactions of this compound to form substituted 1,3,4-thiadiazoles and 1,2,4-triazoles, compounds with potential applications in drug discovery due to their reported antimicrobial, anticancer, and anti-inflammatory activities.[1][6][7][8]
Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazoles
The synthesis of 1,3,4-thiadiazoles from thiosemicarbazides is a well-established transformation, often achieved through cyclization in the presence of a strong acid.[1][6] This protocol describes the acid-catalyzed cyclization of this compound with various carboxylic acids to yield the corresponding 2-(3-methoxypropylamino)-5-substituted-1,3,4-thiadiazoles.
Experimental Protocol: Acid-Catalyzed Cyclization
-
Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of the desired carboxylic acid in concentrated sulfuric acid at 0 °C (ice bath).
-
Addition of Thiosemicarbazide: Slowly add 1.0 equivalent of this compound to the solution with continuous stirring.
-
Reaction Progression: Allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice.
-
Neutralization and Precipitation: Neutralize the solution with a saturated solution of sodium bicarbonate until a precipitate is formed.
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry. The crude product can be purified by recrystallization from a suitable solvent such as ethanol.
Illustrative Data for Synthesized 1,3,4-Thiadiazoles
| Compound ID | R-Group (from R-COOH) | Yield (%) | Melting Point (°C) |
| TH-1 | Phenyl | 85 | 178-180 |
| TH-2 | 4-Chlorophenyl | 88 | 195-197 |
| TH-3 | 4-Methoxyphenyl | 82 | 185-187 |
| TH-4 | 2-Furyl | 78 | 165-167 |
Note: The data presented are representative and based on typical yields and melting points for similar compounds reported in the literature.
Synthetic Pathway for 1,3,4-Thiadiazoles
Caption: Acid-catalyzed synthesis of 1,3,4-thiadiazoles.
Synthesis of 4-(3-Methoxypropyl)-5-substituted-4H-1,2,4-triazole-3-thiols
The cyclization of acylthiosemicarbazides in an alkaline medium is a common method for the synthesis of 1,2,4-triazole-3-thiols.[9] This process involves an initial acylation of the thiosemicarbazide followed by base-catalyzed intramolecular cyclization.
Experimental Protocol: Two-Step Synthesis of 1,2,4-Triazoles
Step 1: Acylation of this compound
-
Reaction Setup: Dissolve 1.0 equivalent of this compound in pyridine.
-
Acylation: Add 1.1 equivalents of the appropriate acyl chloride dropwise at 0 °C.
-
Reaction Progression: Stir the mixture at room temperature for 6-8 hours.
-
Work-up: Pour the reaction mixture into ice-cold water to precipitate the acylthiosemicarbazide intermediate.
-
Isolation: Collect the solid by filtration, wash with water, and dry.
Step 2: Base-Catalyzed Cyclization
-
Reaction Setup: Reflux the acylthiosemicarbazide intermediate (1.0 equivalent) in an aqueous solution of 2 M sodium hydroxide for 4-6 hours.
-
Acidification: After cooling, acidify the reaction mixture with dilute hydrochloric acid to precipitate the triazole-3-thiol.
-
Isolation and Purification: Collect the precipitate by filtration, wash with water, and recrystallize from ethanol to obtain the pure product.
Illustrative Data for Synthesized 1,2,4-Triazoles
| Compound ID | R-Group (from R-COCl) | Yield (%) | Melting Point (°C) |
| TR-1 | Phenyl | 75 | 210-212 |
| TR-2 | 4-Nitrophenyl | 72 | 235-237 |
| TR-3 | 3-Methoxyphenyl | 78 | 205-207 |
| TR-4 | Pyridin-4-yl | 68 | 220-222 |
Note: The data presented are representative and based on typical yields and melting points for similar compounds reported in the literature.
Synthetic Pathway for 1,2,4-Triazoles
Caption: Two-step synthesis of 1,2,4-triazole-3-thiols.
Conclusion
The protocols described herein provide a framework for the synthesis of novel 1,3,4-thiadiazole and 1,2,4-triazole derivatives from this compound. These heterocyclic cores are of significant interest in medicinal chemistry, and the methodologies presented offer a straightforward approach to generate compound libraries for further biological evaluation. The adaptability of these reactions to various carboxylic acids and acyl chlorides allows for the creation of a diverse range of substituted heterocycles.
References
- 1. Design, Synthesis, Antibacterial Evaluations and In Silico Studies of Novel Thiosemicarbazides and 1,3,4-Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Recent Advances in the Multicomponent Synthesis of Heterocycles using Thiosemicarbazide | CiteDrive [citedrive.com]
- 4. juniv.edu [juniv.edu]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
- 8. Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ptfarm.pl [ptfarm.pl]
Application Notes and Protocols for 4-(3-Methoxypropyl)-3-thiosemicarbazide in Antimicrobial Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 4-(3-Methoxypropyl)-3-thiosemicarbazide in the field of antimicrobial drug discovery. While specific data on this particular compound is limited, the broader class of thiosemicarbazides and their derivatives has demonstrated significant promise as antimicrobial agents.[1][2][3][4][5] This document outlines potential applications, summarizes expected antimicrobial activity based on related compounds, and provides detailed protocols for its evaluation.
Introduction
The rise of antimicrobial resistance presents a formidable challenge to global health, necessitating the exploration of novel chemical scaffolds for the development of new therapeutic agents.[6] Thiosemicarbazides and their derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[2][4][7] The core thiosemicarbazide moiety, NH2-NH-C(=S)NHR, serves as a versatile template for chemical modification to enhance potency and selectivity.[3][8] this compound is a member of this class, and its potential as an antimicrobial agent warrants investigation.
Potential Mechanism of Action
While the precise mechanism of action for this compound is yet to be elucidated, thiosemicarbazide derivatives are known to exert their antimicrobial effects through various pathways. A prevalent hypothesis involves the chelation of essential metal ions, such as iron, which are crucial for microbial growth and enzymatic function.[9] Additionally, some thiosemicarbazones, which can be formed from thiosemicarbazides, have been shown to inhibit specific microbial enzymes, including tyrosinase, which is involved in vital metabolic pathways.[10] Another potential mechanism is the inhibition of DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication.[8]
Below is a diagram illustrating a hypothetical signaling pathway that could be targeted by this compound, based on the known mechanisms of related compounds.
Caption: Hypothetical mechanism of action for this compound.
Summarized Antimicrobial Activity (Hypothetical Data)
The following table summarizes the expected antimicrobial activity of this compound against a panel of common pathogens. These values are hypothetical and based on reported activities of other thiosemicarbazide derivatives.[2][8] Actual experimental data is required for confirmation.
| Microorganism | Strain | Expected MIC (µg/mL) | Expected MBC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | 16 - 128 | 64 - 256 |
| Staphylococcus epidermidis | ATCC 12228 | 32 - 256 | 128 - 512 |
| Escherichia coli | ATCC 25922 | 64 - 512 | >512 |
| Pseudomonas aeruginosa | ATCC 27853 | >512 | >512 |
| Candida albicans | ATCC 90028 | 32 - 256 | 128 - 512 |
MIC: Minimum Inhibitory Concentration MBC: Minimum Bactericidal Concentration
Experimental Protocols
The following are detailed protocols for the initial antimicrobial evaluation of this compound.
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
Bacterial/fungal inoculums standardized to 0.5 McFarland turbidity
-
Positive control (bacterial/fungal suspension without the compound)
-
Negative control (broth only)
-
Standard antibiotic/antifungal (e.g., Ciprofloxacin, Fluconazole)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).
-
Serial Dilutions: Perform a two-fold serial dilution of the compound in the appropriate broth directly in the 96-well plate to achieve a range of concentrations (e.g., 512 µg/mL to 1 µg/mL).
-
Inoculum Preparation: Dilute the standardized 0.5 McFarland microbial suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the prepared inoculum to each well containing the compound dilutions, as well as the positive control well. The negative control well should only contain broth.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
Result Interpretation: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Procedure:
-
Following the MIC determination, take an aliquot (e.g., 10 µL) from each well that showed no visible growth.
-
Spot-plate the aliquot onto a fresh agar plate (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
Incubate the agar plates under the same conditions as the MIC assay.
-
Result Interpretation: The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.
It is crucial to assess the toxicity of the compound to mammalian cells to determine its therapeutic index.
Materials:
-
Human cell line (e.g., HEK293, HepG2)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
DMSO
-
Sterile 96-well plates
Procedure:
-
Cell Seeding: Seed the mammalian cells into a 96-well plate at a density of approximately 1 x 10^4 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium and add them to the wells. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.
Experimental Workflow
The following diagram illustrates the general workflow for the discovery and preclinical evaluation of antimicrobial candidates like this compound.
Caption: A generalized workflow for antimicrobial drug discovery.
Conclusion
This compound belongs to a class of compounds with demonstrated antimicrobial potential. The protocols and information provided herein offer a solid framework for initiating the investigation of its efficacy and mechanism of action. Further research, including comprehensive in vitro and in vivo studies, is essential to fully characterize its profile as a potential antimicrobial drug candidate. The exploration of such novel chemical entities is a critical component of the broader strategy to combat the growing threat of antimicrobial resistance.[11][12][13]
References
- 1. benchchem.com [benchchem.com]
- 2. New Thiosemicarbazide Derivatives with Multidirectional Biological Action [mdpi.com]
- 3. The Importance of Substituent Position for Antibacterial Activity in the Group of Thiosemicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. pew.org [pew.org]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis, Antibacterial Evaluations and In Silico Studies of Novel Thiosemicarbazides and 1,3,4-Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel thiosemicarbazones regulate the signal transducer and activator of transcription 3 (STAT3) pathway: inhibition of constitutive and interleukin 6-induced activation by iron depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 4-Arylthiosemicarbazide derivatives as a new class of tyrosinase inhibitors and anti-Toxoplasma gondii agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Current Strategies for Antimicrobial Discovery | Microbiology [courses.lumenlearning.com]
- 12. Antimicrobial drug discovery and development | Ineos Oxford Institute [ineosoxford.ox.ac.uk]
- 13. Novel Antimicrobial Drug Development and Access: U.S. Government Support and Opportunities - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application of 4-(3-Methoxypropyl)-3-thiosemicarbazide in Antifungal Agent Development: Application Notes and Protocols
Disclaimer: As of December 2025, publicly available scientific literature and databases do not contain specific studies on the antifungal activity, synthesis, or mechanism of action of 4-(3-Methoxypropyl)-3-thiosemicarbazide. The following application notes and protocols are therefore based on established methodologies for the evaluation of analogous thiosemicarbazide derivatives and provide a framework for the investigation of this specific compound.
Introduction
Thiosemicarbazides are a class of compounds recognized for their wide range of biological activities, including antifungal properties. The core thiosemicarbazide scaffold (-NH-NH-C(=S)-N-) can be readily functionalized at various positions, allowing for the modulation of its physicochemical and pharmacological properties. The title compound, this compound, is a novel derivative whose antifungal potential is yet to be formally documented. This document outlines potential applications and detailed experimental protocols for researchers, scientists, and drug development professionals interested in evaluating its efficacy as an antifungal agent. The methodologies described are based on standard practices for testing thiosemicarbazide analogues against pathogenic fungi.
Data Presentation: Hypothetical Antifungal Activity
While no specific data exists for this compound, research on other thiosemicarbazide derivatives has shown promising activity against various fungal pathogens. For context and as a template for future data presentation, the following table summarizes typical antifungal activity data that would be generated for this compound.
Table 1: Hypothetical In Vitro Antifungal Activity of this compound
| Fungal Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Fungicidal Concentration (MFC) (µg/mL) |
| Candida albicans ATCC 90028 | Data to be determined | Data to be determined |
| Cryptococcus neoformans H99 | Data to be determined | Data to be determined |
| Aspergillus fumigatus ATCC 204305 | Data to be determined | Data to be determined |
| Trichophyton rubrum ATCC 28188 | Data to be determined | Data to be determined |
| Fluconazole (Control) | Reference values | Reference values |
| Amphotericin B (Control) | Reference values | Reference values |
Experimental Protocols
The following are detailed protocols for key experiments to determine the antifungal potential of this compound.
Protocol 1: Synthesis of this compound
A general method for the synthesis of 4-substituted-3-thiosemicarbazides involves the reaction of a corresponding isothiocyanate with hydrazine hydrate.
Materials:
-
3-methoxypropyl isothiocyanate
-
Hydrazine hydrate
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Dissolve 3-methoxypropyl isothiocyanate (1 equivalent) in ethanol in a round-bottom flask.
-
Slowly add hydrazine hydrate (1.1 equivalents) to the solution while stirring.
-
The reaction mixture is typically stirred at room temperature or gently refluxed for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled in an ice bath to facilitate the precipitation of the product.
-
The resulting solid is collected by vacuum filtration using a Büchner funnel, washed with cold ethanol, and dried under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.
-
The structure of the synthesized this compound should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Protocol 2: In Vitro Antifungal Susceptibility Testing - Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeast and M38-A2 for filamentous fungi.
Materials:
-
96-well microtiter plates
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Fungal inoculum (standardized to 0.5-2.5 x 10³ CFU/mL)
-
This compound stock solution (in DMSO)
-
Positive control antifungal agents (e.g., Fluconazole, Amphotericin B)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, perform serial two-fold dilutions of the compound in RPMI-1640 medium to achieve a range of final concentrations (e.g., 0.0313 to 64 µg/mL). Ensure the final DMSO concentration is not inhibitory to the fungi (typically ≤1%).
-
Add the standardized fungal inoculum to each well.
-
Include a growth control (inoculum without compound) and a sterility control (medium only).
-
Incubate the plates at 35°C for 24-48 hours for yeasts or 48-72 hours for filamentous fungi.
-
The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of visible growth (typically ≥50% reduction) compared to the growth control. This can be assessed visually or by reading the absorbance at a specific wavelength (e.g., 530 nm).
Protocol 3: Determination of Minimum Fungicidal Concentration (MFC)
Procedure:
-
Following the MIC determination, take an aliquot (e.g., 10 µL) from each well that shows no visible growth.
-
Spot the aliquot onto a sterile Sabouraud Dextrose Agar (SDA) plate.
-
Incubate the SDA plates at 35°C for 24-48 hours.
-
The MFC is the lowest concentration of the compound from which no fungal colonies grow on the SDA plate.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and a potential mechanism of action for thiosemicarbazide derivatives.
Caption: Experimental workflow for the synthesis and antifungal evaluation of this compound.
Caption: A potential mechanism of action for thiosemicarbazide derivatives targeting N-Myristoyltransferase in fungal cells.
Potential Mechanism of Action
While the specific molecular target of this compound is unknown, several mechanisms have been proposed for other thiosemicarbazide and thiosemicarbazone derivatives. Molecular docking studies on some 4-arylthiosemicarbazides have suggested that they may act by inhibiting enzymes crucial for fungal survival.
One potential target is N-myristoyltransferase (NMT) , an enzyme that catalyzes the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine residue of a variety of proteins. This myristoylation is essential for the proper localization and function of these proteins, many of which are involved in signal transduction, protein-protein interactions, and anchoring to cellular membranes. Inhibition of NMT can disrupt these vital cellular processes, leading to fungal cell death.
Other thiosemicarbazone derivatives have been shown to interfere with ergosterol biosynthesis, a key component of the fungal cell membrane, or act as chelating agents for essential metal ions. Further research, including enzymatic assays and molecular docking studies, would be necessary to elucidate the precise mechanism of action for this compound.
Application Notes and Protocols: Synthesis of 1,3,4-Thiadiazoles from 4-(3-Methoxypropyl)-3-thiosemicarbazide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,3,4-thiadiazole scaffold is a privileged pharmacophore in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. The synthesis of substituted 1,3,4-thiadiazoles is a key area of research in the development of novel therapeutic agents. This document provides detailed application notes and protocols for the synthesis of 1,3,4-thiadiazoles using 4-(3-methoxypropyl)-3-thiosemicarbazide as a key starting material. The methodologies described are based on established acid-catalyzed cyclization reactions of thiosemicarbazide derivatives.
Synthesis of this compound
The precursor, this compound, can be synthesized from the reaction of 3-methoxypropyl isothiocyanate with hydrazine hydrate.
General Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazoles
A common and effective method for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles from 4-substituted-3-thiosemicarbazides involves acid-catalyzed cyclization.[1][2] This reaction proceeds by the condensation of the thiosemicarbazide with a carboxylic acid or its derivative, followed by dehydrative cyclization to form the thiadiazole ring.
Illustrative Reaction Scheme:
References
Application Notes and Protocols for Condensation Reaction with 4-(3-Methoxypropyl)-3-thiosemicarbazide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiosemicarbazones are a class of Schiff bases synthesized through the condensation reaction of a thiosemicarbazide with an aldehyde or a ketone. These compounds are of significant interest in medicinal chemistry and drug development due to their wide range of pharmacological activities, including anticancer, antiviral, antibacterial, and antifungal properties. The biological activity of thiosemicarbazones is often attributed to their ability to chelate metal ions, which can lead to the inhibition of key enzymes, generation of reactive oxygen species (ROS), and induction of apoptosis in target cells.
This document provides a detailed experimental protocol for the synthesis of thiosemicarbazones using 4-(3-Methoxypropyl)-3-thiosemicarbazide as the starting material. It also includes a summary of typical reaction conditions and a diagram illustrating a key signaling pathway associated with the anticancer activity of thiosemicarbazones.
Data Presentation
The following table summarizes typical reaction conditions for the synthesis of thiosemicarbazones, derived from various literature precedents. These conditions can be adapted for the reaction of this compound with a variety of aldehydes and ketones.
| Parameter | Typical Conditions | Notes |
| Solvent | Ethanol, Methanol, 1-Butanol | Ethanol and methanol are commonly used for their ability to dissolve the reactants and facilitate product precipitation upon completion. |
| Catalyst | Glacial Acetic Acid, Hydrochloric Acid, Potassium Carbonate | A catalytic amount of acid is often used to protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. Bases can also be used to facilitate the reaction. |
| Temperature | Room Temperature to Reflux (60-100 °C) | The reaction temperature is dependent on the reactivity of the specific aldehyde or ketone. Monitoring by TLC is recommended to determine the optimal temperature. |
| Reaction Time | 1 - 24 hours | Reaction time can vary significantly based on the reactants and temperature. |
| Product Isolation | Filtration, Recrystallization | The thiosemicarbazone product often precipitates from the reaction mixture upon cooling and can be purified by recrystallization from a suitable solvent like ethanol or methanol. |
| Typical Yields | 30% - 90% | Yields are dependent on the specific reactants and optimization of reaction conditions. |
Experimental Protocols
General Procedure for the Condensation Reaction of this compound with an Aldehyde or Ketone
This protocol describes a general method for the synthesis of a thiosemicarbazone from this compound and a selected aldehyde or ketone.
Materials:
-
This compound
-
Aldehyde or Ketone (e.g., Benzaldehyde)
-
Ethanol (or Methanol)
-
Glacial Acetic Acid
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Buchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
Reactant Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of this compound in 10-20 mL of ethanol. Stir the solution until the solid is completely dissolved.
-
Addition of Carbonyl Compound: To the stirred solution, add 1.0 mmol of the desired aldehyde or ketone.
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation.
-
Reaction: Heat the mixture to reflux (approximately 78 °C for ethanol) and monitor the reaction progress using Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of hexane and ethyl acetate.
-
Product Precipitation: Once the reaction is complete (as indicated by the disappearance of the starting materials on TLC), remove the heat source and allow the mixture to cool to room temperature. The thiosemicarbazone product will often precipitate out of the solution as a solid.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials or impurities.
-
Drying: Dry the purified product in a vacuum oven or air-dry to a constant weight.
-
Characterization: Characterize the synthesized thiosemicarbazone using appropriate analytical techniques such as melting point determination, Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C).
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of thiosemicarbazones.
Signaling Pathway: Anticancer Mechanism of Thiosemicarbazones
Thiosemicarbazones exert their anticancer effects through multiple mechanisms, a key one being the induction of apoptosis via the mitochondrial pathway, often initiated by their ability to chelate iron and generate reactive oxygen species (ROS).
Caption: Mitochondrial pathway of apoptosis induced by thiosemicarbazones.
Application Notes and Protocols: 4-(3-Methoxypropyl)-3-thiosemicarbazide as a Laccase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Laccases (EC 1.10.3.2) are multi-copper oxidases that play a crucial role in various biological processes, including lignin degradation and fungal pathogenesis.[1] Their involvement in the fungal 1,8-dihydroxynaphthalene (DHN) melanin biosynthesis pathway makes them a promising target for the development of novel antifungal agents.[1] Thiosemicarbazide derivatives have been identified as a significant class of laccase inhibitors, primarily due to the ability of the thiosemicarbazide moiety to chelate copper ions within the enzyme's active site.[2] This document provides detailed application notes and protocols for the investigation of 4-(3-Methoxypropyl)-3-thiosemicarbazide as a potential laccase inhibitor.
Physicochemical Properties
| Property | Value |
| IUPAC Name | 1-amino-3-(3-methoxypropyl)thiourea |
| Molecular Formula | C5H13N3OS |
| Molecular Weight | 163.24 g/mol [3] |
| CAS Number | 71058-32-7[3] |
Proposed Mechanism of Action
The inhibitory activity of thiosemicarbazide derivatives against laccase is attributed to the interaction of the sulfur atom in the thiosemicarbazide group with the copper ions at the active site of the enzyme. Laccases contain a trinuclear copper cluster (T2/T3) and a mononuclear copper center (T1) that are essential for the catalytic oxidation of substrates.[4][5] this compound is proposed to act as a competitive inhibitor by binding to the copper ions, thereby preventing the substrate from accessing the active site and inhibiting the enzymatic reaction.
Caption: Proposed mechanism of laccase inhibition.
Quantitative Data Summary
The following table summarizes hypothetical inhibitory activity data for this compound against laccase from Trametes versicolor. This data is provided for illustrative purposes to guide experimental design.
| Parameter | Value |
| IC50 (µM) | 25.5 ± 2.1 |
| Ki (µM) | 15.2 ± 1.8 |
| Inhibition Type | Competitive |
Experimental Protocols
Laccase Inhibition Assay
This protocol describes a colorimetric assay to determine the inhibitory activity of this compound against laccase using L-DOPA as a substrate.
Materials:
-
Laccase from Trametes versicolor
-
This compound
-
L-DOPA (3,4-dihydroxyphenylalanine)
-
Sodium phosphate buffer (100 mM, pH 5.5)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of laccase in sodium phosphate buffer.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a stock solution of L-DOPA in sodium phosphate buffer.
-
-
Assay Setup:
-
In a 96-well plate, add 150 µL of sodium phosphate buffer to each well.
-
Add 10 µL of various concentrations of the inhibitor solution (diluted from the stock solution with buffer) to the test wells.
-
For the control wells, add 10 µL of buffer/DMSO.
-
Add 20 µL of the laccase solution to all wells.
-
Incubate the plate at 30°C for 15 minutes.
-
-
Enzymatic Reaction and Measurement:
-
Initiate the reaction by adding 20 µL of the L-DOPA solution to all wells.
-
Measure the absorbance at 475 nm at regular intervals for 10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percent inhibition using the following formula: % Inhibition = [ (Ratecontrol - Rateinhibitor) / Ratecontrol ] * 100
-
Plot the percent inhibition against the inhibitor concentration and determine the IC50 value.
-
Caption: Workflow for the laccase inhibition assay.
Kinetic Studies
To determine the mode of inhibition, kinetic studies should be performed by varying the concentrations of both the substrate (L-DOPA) and the inhibitor.
Procedure:
-
Follow the general procedure for the laccase inhibition assay.
-
For each inhibitor concentration (including zero), perform the assay with a range of L-DOPA concentrations.
-
Measure the initial reaction rates for each combination of substrate and inhibitor concentrations.
-
Analyze the data using Lineweaver-Burk or Michaelis-Menten plots to determine the kinetic parameters (Km and Vmax) in the presence and absence of the inhibitor. This will help to elucidate the type of inhibition (e.g., competitive, non-competitive, or uncompetitive).
Logical Relationships in the Assay
The following diagram illustrates the logical relationship between the key components of the laccase inhibition assay.
Caption: Logical flow of the laccase inhibition assay.
Conclusion
This compound represents a promising candidate for the development of novel laccase inhibitors. The protocols and information provided in this document offer a framework for the systematic evaluation of its inhibitory potential. Further studies, including in vivo antifungal activity and molecular docking, are recommended to fully characterize its mechanism of action and therapeutic potential.
References
- 1. Rational design and identification of novel thiosemicarbazide derivatives as laccase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thiosemicarbazones with tyrosinase inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. calpaclab.com [calpaclab.com]
- 4. mdpi.com [mdpi.com]
- 5. Laccase-mediated synthesis of bioactive natural products and their analogues - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Anticancer Therapeutics with Thiosemicarbazone-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiosemicarbazones (TSCs) are a versatile class of Schiff bases, formed by the condensation of a thiosemicarbazide with an aldehyde or ketone, that have garnered significant attention in medicinal chemistry due to their wide spectrum of pharmacological activities.[1][2] Notably, their potent anticancer properties have established them as a promising scaffold for the development of novel chemotherapeutic agents.[3][4] TSCs have demonstrated efficacy against a broad range of cancer types, including leukemia, pancreatic cancer, breast cancer, and lung cancer.[2][5] Their mechanism of action is multifaceted, primarily revolving around their ability to chelate metal ions, which disrupts essential cellular processes in cancer cells.[3] This document provides detailed application notes and protocols for researchers engaged in the development of anticancer therapeutics based on thiosemicarbazone compounds.
Mechanism of Action
The anticancer activity of thiosemicarbazone-based compounds is not attributed to a single mode of action but rather a combination of several mechanisms that collectively contribute to their cytotoxicity towards cancer cells. The key mechanisms include:
-
Ribonucleotide Reductase (RR) Inhibition: Ribonucleotide reductase is a crucial enzyme responsible for the conversion of ribonucleotides to deoxyribonucleotides, a rate-limiting step in DNA synthesis.[3][4] Thiosemicarbazones, particularly as metal complexes, can inhibit RR activity, thereby halting DNA replication and inducing cell cycle arrest.[6]
-
Topoisomerase IIα Inhibition: Topoisomerase IIα is another vital enzyme involved in DNA replication and chromosome segregation. Certain thiosemicarbazone derivatives have been shown to inhibit the catalytic activity of topoisomerase IIα, leading to DNA damage and apoptosis.[1][4] The metal ion in TSC complexes appears to play a predominant role in this inhibition.[4]
-
Iron Chelation and Oxidative Stress: Thiosemicarbazones are potent chelators of transition metals, especially iron, which is essential for cancer cell proliferation.[3][7] By sequestering intracellular iron, TSCs disrupt iron homeostasis. Furthermore, the resulting iron-thiosemicarbazone complexes can be redox-active, catalyzing the generation of reactive oxygen species (ROS) that induce oxidative stress and trigger apoptotic pathways.[7][8]
Data Presentation: In Vitro Cytotoxicity of Thiosemicarbazone Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various thiosemicarbazone-based compounds against different human cancer cell lines, providing a comparative overview of their cytotoxic potential.
| Compound Name/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 3-Methoxybenzaldehyde thiosemicarbazone (3-MBTSc) | MCF-7 (Breast) | 2.82 µg/mL | [9] |
| 4-Nitrobenzaldehyde thiosemicarbazone (4-NBTSc) | MCF-7 (Breast) | 7.102 µg/mL | [9] |
| 4-Nitrobenzaldehyde thiosemicarbazone (4-NBTSc) | EAC (Ascites) | 3.832 µg/mL | [9] |
| Thiazole Derivative 9 | MCF-7 (Breast) | 14.6 ± 0.8 | [10] |
| Thiazole Derivative 11b | MCF-7 (Breast) | 28.3 ± 1.5 | [10] |
| N-(3-methoxyphenyl)-2-[1-(pyridin-2-yl)ethylidene]hydrazinecarbothioamide | BxPC-3 (Pancreatic) | ≤ 0.1 | [11] |
| N-(3-methoxyphenyl)-2-[1-(pyridin-2-yl)ethylidene]hydrazinecarbothioamide | HeLa (Cervical) | 5.8 | [11] |
| N-(4-methoxyphenyl)-2-[1-(pyridin-2-yl)ethylidene]hydrazinecarbothioamide | BxPC-3 (Pancreatic) | ≤ 0.1 | [11] |
| N-cyclohexyl-2-[1-(pyridin-3-yl)ethylidene]hydrazinecarbothioamide | BxPC-3 (Pancreatic) | 0.6 | [11] |
| N-(2-methoxyphenyl)-2-(pyridin-2-ylmethylidene)hydrazinecarbothioamide | BxPC-3 (Pancreatic) | 0.2 | [11] |
| Acridine-Thiosemicarbazone DL-08 | B16-F10 (Melanoma) | 14.79 | [5] |
| β-Lapachone-based Thiosemicarbazone TSC1 | B16-F10 (Melanoma) | Moderately active | [12] |
| β-Lapachone-based Thiosemicarbazone TSC3 | B16-F10 (Melanoma) | More active than TSC1 | [12] |
| β-Lapachone-based Thiosemicarbazone TSC5 | B16-F10 (Melanoma) | Moderately active | [12] |
Experimental Protocols
Synthesis of Thiosemicarbazone Derivatives
General Procedure:
The synthesis of thiosemicarbazones is typically achieved through a condensation reaction between a thiosemicarbazide and an appropriate aldehyde or ketone.[13]
Materials:
-
Thiosemicarbazide or substituted thiosemicarbazide
-
Aldehyde or ketone
-
Ethanol or Methanol (solvent)
-
Glacial acetic acid (catalyst)
Protocol:
-
Dissolve the thiosemicarbazide (1 equivalent) in ethanol or a mixture of methanol and water.
-
Add the aldehyde or ketone (1 equivalent) to the solution.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux the reaction mixture for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The solid product that precipitates is collected by filtration.
-
Wash the solid with cold ethanol and dry it under a vacuum.
-
Characterize the synthesized compound using techniques such as FT-IR, 1H-NMR, 13C-NMR, and mass spectrometry.[9][14]
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[1]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Thiosemicarbazone compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Prepare serial dilutions of the thiosemicarbazone compound in the cell culture medium.
-
After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48-72 hours.
-
After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value of the compound.
Visualizations
Signaling Pathways of Thiosemicarbazone Anticancer Activity
Caption: Key signaling pathways affected by thiosemicarbazones.
Experimental Workflow for Thiosemicarbazone-Based Anticancer Drug Development
Caption: Workflow for anticancer drug development with TSCs.
Logical Relationship of Thiosemicarbazone's Multifaceted Anticancer Action
Caption: Interplay of TSC's anticancer mechanisms.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The role of oxidative stress in activity of anticancer thiosemicarbazones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Evaluation of Antiproliferative Activity, Topoisomerase IIα Inhibition, DNA Binding and Non-Clinical Toxicity of New Acridine–Thiosemicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of ribonucleotide reductase inhibitors: a review on structure activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of Metalation in the Topoisomerase IIα Inhibition and Antiproliferation Activity of a Series of α-Heterocyclic-N4-Substituted Thiosemicarbazones and Their Cu(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
- 11. Recent progress in thiocarbazone metal complexes for cancer therapy via mitochondrial signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of Novel Thiosemicarbazone Derivatives for Anticancer Therapeutics: Evaluation of Metal-based and Free Ligand Efficacy – Department of Chemistry | CSU [chem.colostate.edu]
- 14. Mechanisms of Thiosemicarbazones inhibition of Human topoisomerase IIalpha | Proceedings of Student Research and Creative Inquiry Day [publish.tntech.edu]
Application Notes and Protocols: Microwave-Assisted Synthesis of Thiosemicarbazones from 4-(3-Methoxypropyl)-3-thiosemicarbazide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thiosemicarbazones are a versatile class of compounds extensively studied for their wide range of biological activities, including potential antiviral, antitumor, and antimicrobial properties.[1][2] The synthesis of these molecules typically involves the condensation reaction between a thiosemicarbazide and an appropriate aldehyde or ketone. Traditional synthesis methods often require long reaction times under reflux conditions.[3][4] Microwave-assisted synthesis has emerged as a powerful green chemistry technique, offering significant advantages such as dramatically reduced reaction times, increased product yields, and often solvent-free conditions, which simplifies product work-up and minimizes environmental impact.[1][5][6]
This document provides a detailed protocol for the microwave-assisted synthesis of thiosemicarbazones starting from 4-(3-Methoxypropyl)-3-thiosemicarbazide and various aldehydes.
General Reaction Scheme
The synthesis involves the condensation of this compound with an aldehyde to form the corresponding thiosemicarbazone. A catalytic amount of acid, such as glacial acetic acid, is typically used to facilitate the reaction.
Caption: General reaction for thiosemicarbazone synthesis.
Experimental Protocols
The following protocols are based on established methods for the microwave-assisted synthesis of N4-substituted thiosemicarbazones.[1][3][7] Researchers should optimize the reaction conditions for each specific aldehyde used.
Protocol 1: Microwave-Assisted Synthesis in Ethanol
This protocol is suitable for reactions where the starting materials have good solubility in ethanol.
Materials:
-
This compound
-
Substituted aldehyde (e.g., benzaldehyde, salicylaldehyde, etc.)
-
Ethanol (reagent grade)
-
Glacial acetic acid
-
Microwave reactor vials
-
Magnetic stir bars
Procedure:
-
In a 10 mL microwave reactor vial equipped with a magnetic stir bar, combine this compound (1.0 mmol) and the selected aldehyde (1.0 mmol).
-
Add 5 mL of ethanol to the vial.
-
Add 2-3 drops of glacial acetic acid as a catalyst.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 100 W for a duration of 20-40 minutes.[1][3] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction vessel to room temperature.
-
The resulting solid product is collected by filtration.
-
Wash the solid with ice-cold ethanol to remove any unreacted starting materials.
-
Dry the purified product under vacuum.
Protocol 2: Solvent-Free Microwave-Assisted Synthesis
This "green chemistry" approach minimizes solvent waste and often leads to very short reaction times.
Materials:
-
This compound
-
Substituted aldehyde
-
Glacial acetic acid
-
Mortar and pestle
-
Microwave reactor vessel
Procedure:
-
Place this compound (1.0 mmol) and the aldehyde (1.0 mmol) in a mortar.
-
Add 1-2 drops of glacial acetic acid.
-
Grind the mixture thoroughly with a pestle for 1-2 minutes to ensure homogeneity.
-
Transfer the mixture to an open glass vessel (e.g., a beaker).
-
Place the vessel in a domestic or scientific microwave oven.
-
Irradiate the mixture at a high power setting (e.g., 800 W) for a short duration, typically 2-4 minutes.[1][8] Monitor the reaction closely to prevent overheating or charring.
-
After cooling, the solid product is typically pure enough for many applications.
-
If necessary, the product can be recrystallized from a suitable solvent like ethanol.
Protocol 3: Conventional Synthesis via Reflux (for comparison)
This protocol allows for a direct comparison of the efficiency of the microwave-assisted method.
Materials:
-
This compound
-
Substituted aldehyde
-
Ethanol (reagent grade)
-
Glacial acetic acid
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
Dissolve this compound (1.0 mmol) and the aldehyde (1.0 mmol) in 10 mL of ethanol in a round-bottom flask.
-
Add a few drops of glacial acetic acid.
-
Attach a reflux condenser and heat the mixture to reflux with constant stirring.
-
Maintain the reflux for approximately 8 hours.[3] The reaction progress can be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum.
Data Presentation
The following table summarizes typical comparative data for the synthesis of N4-substituted thiosemicarbazones using microwave-assisted and conventional heating methods, as reported in the literature for analogous compounds. This data illustrates the significant advantages of the microwave-assisted approach.
| Synthesis Method | Solvent | Reaction Time | Yield (%) | Reference |
| Microwave-Assisted | Ethanol | 20–40 min | Good | [3] |
| Microwave-Assisted | Solvent-Free | 3 min | 88–98% | [3] |
| Conventional Reflux | Ethanol | 8 hours | Lower | [3] |
Visualization of Experimental Workflow
The workflow for synthesizing and characterizing thiosemicarbazones is outlined below.
Caption: Workflow for microwave-assisted synthesis.
Characterization
The synthesized thiosemicarbazones should be characterized using standard analytical techniques to confirm their structure and purity.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify key functional groups. Look for characteristic peaks for N-H stretching (around 3100-3400 cm⁻¹), C=N (around 1600 cm⁻¹), and C=S (around 830-1250 cm⁻¹).[9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure. The formation of the thiosemicarbazone is confirmed by the appearance of a singlet for the N=CH proton (typically δ 8.0-8.5 ppm in ¹H NMR) and the C=N and C=S signals in the ¹³C NMR spectrum.[3][9]
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
By employing these microwave-assisted protocols, researchers can efficiently synthesize a library of novel thiosemicarbazones derived from this compound for further investigation in drug discovery and development programs.
References
- 1. researchgate.net [researchgate.net]
- 2. Microwave-assisted synthesis of new N₁,N₄-substituted thiosemicarbazones [arca.fiocruz.br]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. saspublishers.com [saspublishers.com]
- 6. mdpi.com [mdpi.com]
- 7. Microwave-assisted synthesis of new N₁,N₄-substituted thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. [PDF] Synthesis and characterization of 4-pyridinecarboxaldehyde thiosemicarbazone | Semantic Scholar [semanticscholar.org]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols: 4-(3-Methoxypropyl)-3-thiosemicarbazide as an Intermediate for Nonlinear Optical Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 4-(3-methoxypropyl)-3-thiosemicarbazide as a precursor for the synthesis of novel nonlinear optical (NLO) materials. The following sections detail the synthesis of a candidate NLO material, its characterization, and protocols for evaluating its NLO properties, based on established methodologies for analogous thiosemicarbazone derivatives.
Introduction to Thiosemicarbazide Derivatives in Nonlinear Optics
Thiosemicarbazide derivatives, particularly thiosemicarbazones, have emerged as a promising class of organic NLO materials. Their molecular structure, characterized by a donor-π-acceptor (D-π-A) framework, facilitates intramolecular charge transfer, a key requirement for second and third-order nonlinear optical responses.[1][2] The ease of synthesis and the ability to tune their NLO properties by modifying the substituent groups make them attractive for applications in optical communications, optical computing, and dynamic image processing.[1][2]
This compound is a valuable intermediate in this context. The methoxypropyl group can influence the material's solubility and crystal packing, which are crucial factors for developing high-quality NLO crystals. By reacting this intermediate with various aromatic aldehydes or ketones, a library of thiosemicarbazone-based NLO materials can be generated and screened for optimal performance.
Proposed Synthesis of a Candidate NLO Material
A general and effective method for synthesizing NLO-active thiosemicarbazones is the condensation reaction between a thiosemicarbazide and an aldehyde or ketone.[3] Here, we propose the synthesis of a novel thiosemicarbazone by reacting this compound with 4-nitrobenzaldehyde. The nitro group acts as a strong electron acceptor, which is expected to enhance the NLO properties of the resulting molecule.
Reaction Scheme:
dot
Caption: Synthetic workflow for the proposed NLO material.
Experimental Protocols
This protocol is adapted from general procedures for the synthesis of thiosemicarbazones.[2][4]
Materials:
-
This compound (1 mmol, 0.163 g)
-
4-Nitrobenzaldehyde (1 mmol, 0.151 g)
-
Absolute Ethanol (20 mL)
-
Glacial Acetic Acid (2-3 drops)
Procedure:
-
Dissolve this compound in 10 mL of absolute ethanol in a 50 mL round-bottom flask.
-
In a separate beaker, dissolve 4-nitrobenzaldehyde in 10 mL of absolute ethanol.
-
Add the 4-nitrobenzaldehyde solution to the flask containing the thiosemicarbazide solution.
-
Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Reflux the mixture with constant stirring for 3-4 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion of the reaction, cool the flask to room temperature.
-
The resulting precipitate is collected by filtration and washed with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure crystals.
-
Dry the purified crystals in a vacuum desiccator.
The structure and purity of the synthesized thiosemicarbazone should be confirmed using standard analytical techniques.
| Technique | Instrument | Expected Observations |
| Melting Point | Melting Point Apparatus | A sharp melting point indicates the purity of the compound. |
| FT-IR Spectroscopy | FT-IR Spectrometer | Appearance of a C=N stretching vibration (around 1590-1620 cm⁻¹). Disappearance of the C=O stretching vibration from the aldehyde. Presence of N-H stretching vibrations (around 3100-3400 cm⁻¹). Presence of C=S stretching vibration (around 840-850 cm⁻¹).[4] |
| ¹H NMR Spectroscopy | 300 or 500 MHz NMR Spectrometer (DMSO-d₆) | A singlet for the N=CH proton (around 8.0-8.5 ppm). Signals corresponding to the aromatic protons of the nitrobenzylidene group. Signals for the protons of the methoxypropyl group. Singlets for the N-H protons (can be broad and may appear at different chemical shifts).[5] |
| ¹³C NMR Spectroscopy | 75 or 125 MHz NMR Spectrometer (DMSO-d₆) | A signal for the C=S carbon (around 175-185 ppm). A signal for the C=N carbon (around 140-150 ppm). Signals for the aromatic carbons. Signals for the carbons of the methoxypropyl group.[5] |
| UV-Vis Spectroscopy | UV-Vis Spectrophotometer (in a suitable solvent like ethanol or DMSO) | An absorption band in the UV-visible region, which can be used to determine the optical band gap of the material.[2] |
For the evaluation of second-order NLO properties, single crystals of the synthesized compound are required.
Method: Slow Evaporation Solution Growth Technique [6][7]
-
Prepare a saturated solution of the purified thiosemicarbazone in a suitable solvent (e.g., methanol, ethanol, or a mixture) at a slightly elevated temperature.
-
Filter the solution to remove any undissolved impurities.
-
Transfer the filtered solution to a beaker and cover it with a perforated sheet to control the rate of evaporation.
-
Keep the beaker in a dust-free environment with a constant temperature.
-
Monitor the beaker for the formation of single crystals over several days to weeks.
-
Once crystals of suitable size are formed, carefully harvest them from the solution.
dot
Caption: Workflow for single crystal growth and characterization.
Evaluation of Nonlinear Optical Properties
The Kurtz-Perry powder technique is a widely used method to screen materials for second-order NLO activity.[6]
Protocol:
-
Grind the crystalline sample into a fine powder and sieve it to obtain a uniform particle size.
-
Pack the powdered sample into a micro-capillary tube.
-
Irradiate the sample with a high-intensity pulsed laser, typically a Nd:YAG laser (1064 nm).
-
A photomultiplier tube is used to detect the second-harmonic signal generated at 532 nm.
-
The intensity of the generated green light is compared with that of a standard reference material like potassium dihydrogen phosphate (KDP) or urea under the same experimental conditions.
Reference Data for Analogous Compounds:
| Compound | SHG Efficiency vs. KDP |
| Thiosemicarbazide Hydrochloride (TSCHCL) | ~1.5 times |
| 4-Methoxyaniline (structurally related) | 1.66 times |
Note: The SHG efficiency of the proposed compound derived from this compound is expected to be in a similar range or potentially higher due to the enhanced D-π-A character.
The Z-scan technique is employed to measure the nonlinear absorption coefficient (β) and the nonlinear refractive index (n₂), which are related to the third-order NLO susceptibility (χ⁽³⁾).
Protocol:
-
Prepare a solution of the synthesized compound in a suitable solvent (e.g., DMSO).
-
The solution is placed in a cuvette and translated along the z-axis through the focal point of a high-power laser beam.
-
An open-aperture Z-scan measures the changes in transmittance as a function of the sample's position, providing information about nonlinear absorption.
-
A closed-aperture Z-scan, where an aperture is placed before the detector, measures the changes in transmittance due to nonlinear refraction.
-
By analyzing the Z-scan curves, the values of β and n₂ can be determined.
Reference Data for a Chalcone Derivative (Third-Order NLO Material):
| Parameter | Value |
| Third-order NLO susceptibility (χ⁽³⁾) | 1.39 × 10⁻¹⁴ esu (from Z-scan) |
| Second-order molecular hyperpolarizability (γ) | 6.89 × 10⁻³⁴ esu (from Z-scan) |
Note: These values are for a different class of NLO material and are provided for comparative purposes.
Computational Analysis of NLO Properties
Density Functional Theory (DFT) calculations are a powerful tool to predict and understand the NLO properties of molecules.
dot
Caption: Workflow for computational NLO property analysis.
Key Parameters to Calculate:
-
Dipole moment (μ): Influences the molecular packing and phase-matching properties.
-
Polarizability (α): A measure of the linear response of the molecule to an electric field.
-
First-order hyperpolarizability (β): Related to the second-order NLO response (SHG).
-
HOMO-LUMO energy gap: A smaller energy gap is often associated with a larger hyperpolarizability.[2]
Reference DFT Data for a Thiosemicarbazone Derivative:
| Parameter | Calculated Value |
| First Hyperpolarizability (βtot) | 557.085 a.u. |
| HOMO-LUMO Energy Gap | ~4.7 eV |
Note: The choice of functional and basis set in DFT calculations significantly impacts the results.[2]
Conclusion
This compound serves as a versatile building block for the synthesis of novel thiosemicarbazone-based NLO materials. By following the outlined synthetic and characterization protocols, researchers can develop and screen new candidate materials with potentially high NLO efficiencies. The combination of experimental measurements and computational analysis will provide a comprehensive understanding of the structure-property relationships in this class of compounds, paving the way for their application in advanced photonic devices.
References
- 1. Synthesis and characterization of novel thiosemicarbazide for nonlinear optical applications: combined experimental and… [ouci.dntb.gov.ua]
- 2. revroum.lew.ro [revroum.lew.ro]
- 3. chemmethod.com [chemmethod.com]
- 4. mdpi.com [mdpi.com]
- 5. Efficient Synthesis, Spectroscopic Characterization, and Nonlinear Optical Properties of Novel Salicylaldehyde-Based Thiosemicarbazones: Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Growth and characterization of thiosemicarbazide hydrochloride: a semiorganic NLO material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Cyclization of 4-(3-Methoxypropyl)-3-thiosemicarbazide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the cyclization of 4-(3-Methoxypropyl)-3-thiosemicarbazide. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guide
Issue 1: Low or No Yield of the Desired Heterocycle
Question: My cyclization reaction of this compound is resulting in a low yield or no product. What are the potential causes and how can I troubleshoot this?
Answer: Low or no product yield is a common challenge in heterocyclic synthesis. Several factors could be contributing to this issue. A systematic evaluation of your experimental setup is crucial for identifying the root cause.
Potential Causes and Solutions:
-
Inappropriate Reaction Conditions (pH): The pH of the reaction medium is a critical determinant for the type of heterocycle formed from thiosemicarbazide precursors.[1][2]
-
For 1,2,4-triazole synthesis (alkaline conditions): Ensure the basicity of your reaction mixture is sufficient. If using sodium hydroxide, for instance, confirm its concentration and freshness. The cyclization of thiosemicarbazides to 1,2,4-triazoles is typically carried out in the presence of a base.[3][4][5]
-
For 1,3,4-thiadiazole synthesis (acidic conditions): Verify that the reaction medium is adequately acidic. Strong acids like concentrated sulfuric acid or polyphosphoric acid are often employed for this transformation.[1][6][7]
-
-
Ineffective Cyclizing/Dehydrating Agent: The choice and quantity of the cyclizing agent are paramount.
-
Suboptimal Temperature and Reaction Time:
-
Many cyclization reactions require elevated temperatures (reflux) to proceed at an efficient rate.[10] Ensure that your reaction is being heated to the appropriate temperature for a sufficient duration.
-
Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) to determine the optimal reaction time. Reaction times can vary from a few hours to over 24 hours depending on the substrate and reagents.[2]
-
-
Poor Quality of Starting Material: Impurities in the starting this compound can significantly hinder the reaction. It is advisable to purify the starting material, for example by recrystallization, to ensure high purity.
-
Steric Hindrance: In some cases, bulky substituents on the thiosemicarbazide can impede cyclization.[5] While the 3-methoxypropyl group is not exceptionally bulky, its conformation could potentially influence reactivity.
Issue 2: Formation of an Unexpected Product
Question: I have isolated a product, but my analytical data (NMR, IR, MS) does not match the expected 1,2,4-triazole or 1,3,4-thiadiazole. What could have happened?
Answer: The formation of an unexpected product often points to the reaction conditions favoring an alternative cyclization pathway or a side reaction.
Potential Causes and Solutions:
-
Incorrect pH: As mentioned previously, the pH of the reaction medium is a key factor in determining the product.[1] If you were targeting the 1,2,4-triazole in basic conditions but obtained the 1,3,4-thiadiazole, your reaction medium may not have been sufficiently basic, or acidic impurities may have been present. Conversely, targeting the 1,3,4-thiadiazole in acidic conditions might yield the 1,2,4-triazole if the acidity is too low.
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Oxidative Cyclization: In the presence of an oxidizing agent, thiosemicarbazides can undergo oxidative cyclization to form other heterocyclic systems like 1,3,4-oxadiazoles.[1] Ensure that your reaction is performed under an inert atmosphere if oxidative side products are a concern.
-
Reaction with Solvent: Depending on the reactivity of the intermediates and the choice of solvent, the solvent itself could potentially participate in a side reaction.
A general troubleshooting workflow is depicted in the following diagram:
Caption: Troubleshooting workflow for the cyclization of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the expected heterocyclic products from the cyclization of this compound?
The two most common heterocyclic ring systems synthesized from the cyclization of 4-substituted-3-thiosemicarbazides are 1,2,4-triazoles and 1,3,4-thiadiazoles. The reaction conditions, particularly the pH, will dictate which of these is the major product.[1]
Q2: How do the reaction conditions influence which heterocycle is formed?
The pH of the reaction medium plays a crucial role in directing the cyclization pathway.
-
Alkaline Medium: In the presence of a base such as sodium hydroxide, the cyclization of an acylthiosemicarbazide intermediate (formed in situ or pre-synthesized) will predominantly yield the corresponding 1,2,4-triazole derivative.[3][5]
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Acidic Medium: Under acidic conditions, using reagents like concentrated sulfuric acid or polyphosphoric acid, the cyclization favors the formation of a 1,3,4-thiadiazole derivative through dehydration.[6][7]
Data Presentation
| Target Heterocycle | Reaction Condition | Typical Reagents | Expected Product Structure |
| 1,2,4-Triazole | Alkaline | Sodium Hydroxide (NaOH) | 4-(3-Methoxypropyl)-5-substituted-2,4-dihydro-3H-1,2,4-triazole-3-thione |
| 1,3,4-Thiadiazole | Acidic | Conc. Sulfuric Acid (H₂SO₄), Polyphosphate Ester (PPE) | 5-Substituted-N-(3-methoxypropyl)-1,3,4-thiadiazol-2-amine |
Q3: How can I be sure which isomer I have synthesized?
A combination of spectroscopic techniques is essential for unambiguous structure determination:
-
¹H NMR: The chemical shifts and coupling patterns of the protons on the 3-methoxypropyl chain and the heterocyclic ring will be different for the two isomers.
-
¹³C NMR: The chemical shifts of the carbon atoms within the heterocyclic ring are diagnostic.
-
IR Spectroscopy: The presence of characteristic bands for C=S (thione) in the triazole or the C=N and C-S-C vibrations in the thiadiazole can provide valuable information.
-
Mass Spectrometry: While both isomers will have the same molecular weight, the fragmentation pattern may differ, providing clues to the structure.
Experimental Protocols
Protocol 1: Synthesis of 4-(3-Methoxypropyl)-5-substituted-2,4-dihydro-3H-1,2,4-triazole-3-thione (General Procedure in Alkaline Medium)
This protocol is a general representation for the synthesis of a 1,2,4-triazole derivative.
-
Acylation (if starting from thiosemicarbazide): To a solution of this compound in a suitable solvent (e.g., DMF), add an equimolar amount of an acylating agent (e.g., an acyl chloride or carboxylic acid with a coupling agent) and a base (e.g., triethylamine). Stir the reaction mixture, monitoring by TLC until the starting material is consumed.
-
Cyclization: To the crude acylthiosemicarbazide intermediate, add an aqueous solution of sodium hydroxide (e.g., 2N NaOH).[3]
-
Heating: Heat the reaction mixture to reflux and maintain this temperature for several hours, monitoring the progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize it with a dilute acid (e.g., HCl). The product may precipitate upon neutralization.
-
Purification: Collect the solid product by filtration, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: Synthesis of 5-Substituted-N-(3-methoxypropyl)-1,3,4-thiadiazol-2-amine (General Procedure in Acidic Medium)
This protocol is a general representation for the synthesis of a 1,3,4-thiadiazole derivative.
-
Acylation (if necessary): Prepare the corresponding acylthiosemicarbazide as described in Protocol 1.
-
Cyclization: To the acylthiosemicarbazide, add a strong dehydrating acid such as concentrated sulfuric acid or polyphosphoric acid, with cooling.[1][6]
-
Heating: Carefully heat the reaction mixture, for instance, in a water bath, for a specified period, monitoring the reaction by TLC.
-
Work-up: After completion, pour the reaction mixture onto crushed ice and neutralize it with a base (e.g., aqueous ammonia or sodium bicarbonate solution).
-
Purification: Collect the precipitated product by filtration, wash thoroughly with water, and purify by recrystallization or column chromatography.
Protocol 3: One-Pot Synthesis of 1,3,4-Thiadiazole Derivatives using PPE
This protocol is based on the use of polyphosphate ester (PPE) as both a condensing and cyclizing agent.[6][8]
-
Reaction Setup: In a reaction vessel, thoroughly mix the carboxylic acid and this compound.
-
Solvent and Reagent Addition: Add a solvent such as chloroform, followed by the addition of polyphosphate ester (PPE).[8]
-
Heating: Heat the reaction mixture with stirring for several hours at a temperature determined by the solvent's boiling point or as optimized for the specific substrates.
-
Work-up: After cooling, add water to the reaction mixture and neutralize the excess PPE with a base like sodium bicarbonate.
-
Purification: The product may precipitate out. Filter the solid, wash it with water and an organic solvent, and then purify by recrystallization.
Caption: General synthetic pathways for the cyclization of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of New Triazole-Based Thiosemicarbazone Derivatives as Anti-Alzheimer’s Disease Candidates: Evidence-Based In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclization of thiosemicarbazide derivatives of 5-arylidene-2,4-dioxothiazolidine-3-acetic acids to 1,3,4-thiadiazoles and their pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. nanobioletters.com [nanobioletters.com]
- 10. chemmethod.com [chemmethod.com]
Technical Support Center: Synthesis of 4-(3-Methoxypropyl)-3-thiosemicarbazide
Welcome to the technical support center for the synthesis of 4-(3-Methoxypropyl)-3-thiosemicarbazide. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges and improving the yield and purity of their synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound?
A1: The most prevalent and straightforward method for synthesizing 4-substituted-3-thiosemicarbazides, including this compound, is through the nucleophilic addition of hydrazine hydrate to the corresponding isothiocyanate. In this case, 3-methoxypropyl isothiocyanate is reacted with hydrazine hydrate.[1][2][3] This reaction is typically carried out in a suitable organic solvent, such as ethanol or isopropanol.[1][3]
Q2: What are the typical starting materials and reagents required for this synthesis?
A2: The primary starting materials are 3-methoxypropyl isothiocyanate and hydrazine hydrate. Anhydrous ethanol or isopropanol is commonly used as the reaction solvent.[1] For purification, recrystallization solvents like ethanol or methanol may be necessary.
Q3: What is the expected yield for this synthesis?
A3: While yields can vary depending on the specific reaction conditions and purification methods, the reaction of isothiocyanates with hydrazine is generally high-yielding, often described as being close to the theoretical yield under optimized conditions.[1] Yields for similar thiosemicarbazide syntheses have been reported in the range of 76% to over 90%.
Q4: How can I confirm the identity and purity of the synthesized this compound?
A4: The structure and purity of the final product can be confirmed using standard analytical techniques. These include:
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Melting Point: A sharp melting point range indicates high purity.
-
Spectroscopy:
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¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence of all expected protons and their chemical environments.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify all unique carbon atoms in the molecule.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): To identify characteristic functional groups such as N-H, C=S, and C-O stretches.[3][4]
-
-
Elemental Analysis: To determine the elemental composition (C, H, N, S) of the compound.[4]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step | Rationale |
| Impure Starting Materials | Ensure the purity of 3-methoxypropyl isothiocyanate and hydrazine hydrate. Use freshly opened or properly stored reagents. | Impurities can interfere with the reaction or lead to the formation of side products. |
| Incorrect Stoichiometry | Carefully measure and use a slight excess of hydrazine hydrate (e.g., 1.1 to 1.2 equivalents) to ensure the complete consumption of the isothiocyanate. | Driving the reaction to completion by using a slight excess of one reagent is a common strategy. |
| Suboptimal Reaction Temperature | The reaction is often exothermic. While some procedures are carried out at room temperature, gentle heating or refluxing in ethanol can sometimes improve the reaction rate and yield.[3][4] Experiment with a temperature range (e.g., room temperature to 60°C). | Temperature can significantly influence reaction kinetics. |
| Inappropriate Solvent | While ethanol and isopropanol are common, ensure the solvent is anhydrous. Water can potentially lead to side reactions with the isothiocyanate. | Isothiocyanates can react with water to form amines and other byproducts. |
Issue 2: Presence of Impurities in the Final Product
| Potential Cause | Troubleshooting Step | Rationale |
| Unreacted Starting Materials | Monitor the reaction progress using Thin Layer Chromatography (TLC). Ensure the reaction goes to completion before workup. | Incomplete reactions will leave starting materials in the product mixture, complicating purification. |
| Formation of Side Products | A common side product is the formation of a dithiocarbazate derivative if the stoichiometry is not well-controlled. Use a slight excess of hydrazine hydrate. | Controlling the stoichiometry can minimize the formation of undesired side products. |
| Ineffective Purification | Recrystallization is a key step. Experiment with different solvents or solvent mixtures (e.g., ethanol/water, methanol) to find the optimal conditions for obtaining pure crystals. | The choice of recrystallization solvent is crucial for separating the desired product from impurities. |
Experimental Protocols
General Synthesis of this compound
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In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-methoxypropyl isothiocyanate (1 equivalent) in anhydrous ethanol (e.g., 10 mL per gram of isothiocyanate).
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To this solution, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature with continuous stirring. An exothermic reaction may be observed.
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After the addition is complete, continue stirring the mixture at room temperature for 2-4 hours or gently reflux for 1-2 hours to ensure the reaction goes to completion.[3][4]
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture in an ice bath to induce crystallization.
-
Collect the precipitated solid by vacuum filtration and wash with a small amount of cold ethanol.
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Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
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Dry the purified crystals under vacuum to obtain this compound.
Data Presentation
Table 1: Effect of Reaction Temperature and Time on Yield (Illustrative)
| Entry | Temperature (°C) | Time (h) | Solvent | Yield (%) |
| 1 | 25 (Room Temp.) | 4 | Ethanol | 85 |
| 2 | 25 (Room Temp.) | 8 | Ethanol | 88 |
| 3 | 50 | 2 | Ethanol | 92 |
| 4 | 78 (Reflux) | 1 | Ethanol | 95 |
| 5 | 25 (Room Temp.) | 4 | Isopropanol | 87 |
Note: This data is illustrative and serves as a potential starting point for optimization experiments.
Visualizations
Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Troubleshooting flowchart for addressing low yield in the synthesis.
References
Technical Support Center: Synthesis of Thiosemicarbazide Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of thiosemicarbazide derivatives. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of thiosemicarbazide derivatives, offering potential causes and solutions.
| Problem ID | Issue | Potential Causes | Suggested Solutions |
| TS-01 | Low Yield of Desired Product | 1. Incomplete reaction.[1] 2. Suboptimal reaction temperature. 3. Incorrect solvent or catalyst.[2] 4. Formation of side products. 5. Loss of product during workup or purification. | 1. Monitor the reaction by TLC to ensure completion.[3] Extend reaction time if necessary. 2. Optimize temperature; some reactions require room temperature while others need reflux. Avoid excessively high temperatures which can lead to decomposition or side reactions. 3. Methanol is often a suitable solvent.[2] Acid catalysis generally performs better than base catalysis for thiosemicarbazone formation.[2] 4. See FAQs on competitive cyclization and other side reactions. 5. Minimize the amount of hot solvent used for recrystallization. Wash the filtered crystals with a small amount of cold solvent. |
| TS-02 | Formation of an Unexpected Product | 1. Incorrect reaction conditions (e.g., pH, temperature).[4][5] 2. Use of certain metal ions can induce oxidative cyclization or coupling.[6] 3. The starting materials may have reacted in an unexpected manner. | 1. Strictly control the pH. Acidic conditions favor 1,3,4-thiadiazole formation, while basic conditions favor 1,2,4-triazole formation during cyclization.[4][5] 2. Avoid using redox-active metal ions like Cu(II) or Sn(IV) unless they are intended as part of the reaction scheme, as they can lead to different heterocyclic systems.[6] 3. Confirm the structure of your starting materials and intermediates. In some cases, unexpected rearrangements or dimerizations can occur. |
| TS-03 | Product is Difficult to Purify | 1. Presence of unreacted starting materials. 2. Formation of isomeric side products with similar solubility.[7] 3. Oily or non-crystalline product. | 1. Wash the crude product with a solvent in which the starting materials are soluble but the product is not. For example, washing with water and a dilute NaOH solution can remove unreacted aldehyde.[8] 2. Careful selection of recrystallization solvent is crucial. Column chromatography may be necessary. 3. Try triturating the crude product with a non-polar solvent like hexane to induce solidification. If that fails, column chromatography is the best alternative. |
| TS-04 | Product appears discolored after purification | 1. Presence of trace impurities. 2. Oxidation of the product. | 1. Treat a hot solution of the product with activated charcoal before filtration and recrystallization. 2. Store the purified product under an inert atmosphere (e.g., nitrogen or argon) and protect it from light. |
| TS-05 | Broad melting point range of the final product | 1. The product is impure. 2. The product is a mixture of isomers (e.g., E/Z isomers of thiosemicarbazones).[9] | 1. Re-purify the product by recrystallization, ensuring slow cooling to promote the formation of well-defined crystals. 2. The presence of both E and Z isomers can broaden the melting point. This can sometimes be resolved by careful recrystallization, or the mixture of isomers can be characterized as such. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the synthesis of thiosemicarbazide derivatives?
A1: The most prevalent side reactions include:
-
Competitive Cyclization: In the synthesis of heterocyclic derivatives from acylthiosemicarbazides, the reaction conditions dictate the product. Acidic media typically yield 1,3,4-thiadiazole derivatives, whereas alkaline conditions favor the formation of 1,2,4-triazole derivatives.[4][5]
-
Desulfurization: Under certain conditions, particularly during oxidative cyclization, the sulfur atom can be lost, leading to the formation of 1,3,4-oxadiazoles instead of the expected thiadiazoles.[10] This can be influenced by factors such as pH, the presence of oxidizing agents, and metal ions.[11]
-
Formation of Hydrazine Dimers: In the synthesis of thiosemicarbazones from ketones and thiosemicarbazides, an unexpected side product, N1,N2-bis-substituted hydrazine, can form instead of the desired thiosemicarbazone.
-
Formation of other heterocyclic systems: Depending on the starting materials and reagents, other heterocyclic rings like thiazoles, thiazolidinones, and thiadiazines can also be formed.[4]
Q2: How can I control the cyclization of an acylthiosemicarbazide to selectively form a 1,3,4-thiadiazole or a 1,2,4-triazole?
A2: The pH of the reaction medium is the critical factor.[4]
-
For 1,3,4-Thiadiazoles (Acidic Conditions): Use strong acids like concentrated sulfuric acid or hydrochloric acid as the cyclizing agent.[4][5] The proposed mechanism involves a nucleophilic attack of the sulfur atom on the carbonyl carbon, followed by dehydration.
-
For 1,2,4-Triazoles (Alkaline Conditions): Employ a base such as sodium hydroxide for the cyclization.[4][5]
Q3: My reaction to form a thiosemicarbazone is not working well. What factors should I consider?
A3: Several factors can influence the success of thiosemicarbazone synthesis:
-
Solvent: Methanol has been found to be a suitable solvent for this reaction.[2]
-
Catalyst: Acid catalysis generally yields better results than base catalysis. Anilinium chloride has been shown to be an effective catalyst, allowing the reaction to proceed to completion at room temperature.[2]
-
Starting Materials: Ensure the purity of your aldehyde/ketone and thiosemicarbazide. Some starting materials may be prone to side reactions.
Q4: How can I differentiate between the 1,3,4-thiadiazole and 1,2,4-triazole isomers using NMR spectroscopy?
A4: ¹H NMR spectroscopy provides a clear distinction between these two isomers. In the case of 5-phenyl-substituted derivatives, the N-H and S-H protons of the 1,2,4-triazole ring resonate at a much lower field (around 13-14 ppm) compared to the amino group signal of the 1,3,4-thiadiazole, which appears in the aromatic region.[7]
Q5: What are the best practices for purifying thiosemicarbazide derivatives?
A5: Recrystallization is the most common and effective method for purifying these compounds.[3][12]
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Solvent Selection: Ethanol or ethanol-water mixtures are often good choices.[12] The ideal solvent should dissolve the compound when hot but have low solubility at room temperature.
-
Procedure: Use the minimum amount of hot solvent to fully dissolve the crude product. Allow the solution to cool slowly to promote the formation of large, pure crystals. Rapid cooling can trap impurities. Wash the collected crystals with a small amount of cold solvent to remove any adhering mother liquor.
-
Decolorization: If the product is colored, activated charcoal can be added to the hot solution to adsorb colored impurities before filtering and cooling.
Experimental Protocols
Protocol 1: General Synthesis of Thiosemicarbazones [3]
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To a magnetically stirred solution of a substituted thiosemicarbazide (1.0 mmol) in methanol (30 mL) in a round-bottom flask, add a solution of the corresponding aldehyde or ketone (1.0 mmol) at room temperature.
-
Stir the mixture for 24 hours.
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After completion of the reaction (monitored by TLC), filter the precipitated product.
-
Wash the precipitate with methanol (20 mL) and dry at room temperature.
Protocol 2: Cyclization to 1,3,4-Thiadiazoles (Acidic Conditions) [13]
-
Add the thiosemicarbazide derivative (1 equivalent) to concentrated sulfuric acid, keeping the temperature low with an ice bath.
-
Stir the mixture at room temperature for the time indicated by TLC monitoring.
-
Pour the reaction mixture onto crushed ice.
-
Filter the resulting precipitate, wash with water until neutral, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol).
Protocol 3: Cyclization to 1,2,4-Triazoles (Alkaline Conditions) [13]
-
Reflux a mixture of the thiosemicarbazide derivative (1 equivalent) in 1N sodium hydroxide solution.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and acidify with a dilute acid (e.g., HCl) to precipitate the product.
-
Filter the precipitate, wash with water, and dry.
-
Recrystallize the crude product from an appropriate solvent.
Quantitative Data
The following table summarizes the reported yields for various syntheses of thiosemicarbazide derivatives.
| Starting Materials | Product Type | Reaction Conditions | Yield (%) |
| Substituted benzaldehyde and thiosemicarbazide | Thiosemicarbazone | Methanol, room temp, 24h | 13 - 82[3] |
| 4-Phenylthiosemicarbazide and 4-nitroacetophenone | Thiosemicarbazone | Methanol, anilinium chloride catalyst, room temp, 24h | Excellent[2] |
| (5-Arylidene-2,4-dioxothiazolidin-3-yl)acetyl chlorides and 4-phenylthiosemicarbazide | 1,3,4-Thiadiazole derivative | Concentrated H₂SO₄ | 72[5] |
| 1-Acyl-4-substituted thiosemicarbazides | 1,3,4-Thiadiazoles | Concentrated H₂SO₄ | - |
| 1-Acyl-4-substituted thiosemicarbazides | 1,2,4-Triazoles | 2N NaOH | - |
| 2,6-Dichlorobenzaldehyde and piperidine-1-carbothiohydrazide | Thiosemicarbazone | Ethanol, acetic acid catalyst, room temp, 5h | 70[1] |
| 3-Fluorobenzaldehyde and piperidine-1-carbothiohydrazide | Thiosemicarbazone | Ethanol, acetic acid catalyst, room temp, 5h | 54[1] |
Visualizations
Caption: Competitive cyclization pathways of acylthiosemicarbazide.
Caption: A typical experimental workflow for thiosemicarbazide derivative synthesis.
Caption: A logical troubleshooting guide for common synthesis issues.
References
- 1. mdpi.com [mdpi.com]
- 2. academicjournals.org [academicjournals.org]
- 3. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. ptfarm.pl [ptfarm.pl]
- 6. Reactivity of thiosemicarbazides with redox active metal ions: controlled formation of coordination complexes versus heterocyclic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. juniv.edu [juniv.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. chemmethod.com [chemmethod.com]
- 13. connectjournals.com [connectjournals.com]
Technical Support Center: Purification of 4-(3-Methoxypropyl)-3-thiosemicarbazide
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 4-(3-Methoxypropyl)-3-thiosemicarbazide.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying crude this compound?
A1: Recrystallization is the most frequently employed and effective technique for the purification of thiosemicarbazide derivatives like this compound.[1] Common solvents for this purpose include ethanol, methanol, or a mixture of ethanol and water.[1][2][3]
Q2: How can I remove colored impurities from my product?
A2: Persistent yellow or brownish discoloration in the purified product often indicates the presence of oxidized impurities or residual starting materials.[1] Treating the solution with activated charcoal during the recrystallization process can effectively remove these colored impurities.[1][4] It may be necessary to perform multiple recrystallizations to achieve a colorless product.[1]
Q3: What should I do if my compound "oils out" instead of crystallizing?
A3: "Oiling out," where the compound separates as a liquid instead of a solid, can occur if the solution is too concentrated or if impurities are inhibiting crystallization. To address this, try using a more dilute solution for recrystallization.[1] Alternatively, you can redissolve the oil in a minimal amount of a good solvent and then introduce an anti-solvent to induce precipitation.[1]
Q4: How can I induce crystallization if it doesn't start spontaneously?
A4: If crystals do not form readily upon cooling, several techniques can be used to induce nucleation. Scratching the inside of the flask with a glass rod can create nucleation sites.[1][5] Seeding the solution with a tiny crystal of the pure compound, if available, is also a very effective method.[1][5] Slow cooling of the solution over an extended period can also promote the growth of larger, purer crystals.[1]
Q5: What analytical techniques are suitable for assessing the purity of the final product?
A5: The purity of this compound can be determined using several analytical methods. Thin-Layer Chromatography (TLC) is a quick and simple way to check for the presence of impurities. High-Performance Liquid Chromatography (HPLC) provides a more quantitative assessment of purity.[1][6][7][8] Finally, determining the melting point of the purified compound and comparing it to the literature value can be a good indicator of purity; a sharp melting point close to the expected value suggests high purity.[1][5]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low Yield After Recrystallization | - The compound is significantly soluble in the cold solvent. - Too much solvent was used. - Premature crystallization occurred during hot filtration. | - Test different solvents or solvent mixtures to find one where the compound has low solubility at cool temperatures. - Use the minimum amount of hot solvent necessary to dissolve the crude product. - Preheat the filtration apparatus (funnel and receiving flask) to prevent cooling and crystallization during filtration. |
| Product is an Oil, Not a Solid | - The solution is supersaturated. - Impurities are inhibiting crystallization. - The boiling point of the solvent is too high, leading to melting of the product. | - Induce crystallization by scratching the flask or seeding with a pure crystal.[1][5] - Re-dissolve the oil in a small amount of a suitable solvent and add an anti-solvent.[1] - Consider an alternative purification method, such as column chromatography, to remove impurities.[1] - Opt for a lower-boiling point solvent for the recrystallization process.[1] |
| Discolored Product (Yellow/Brown) | - Presence of colored impurities from the reaction. - Oxidation of the thiosemicarbazide. | - During recrystallization, add a small amount of activated charcoal to the hot solution and then filter it hot to remove the charcoal and adsorbed impurities.[1][4] - If oxidation is suspected, perform the purification under an inert atmosphere (e.g., nitrogen or argon).[1] |
| Poor Crystal Formation (very fine powder or needles) | - The solution was cooled too rapidly. | - Allow the solution to cool slowly to room temperature before placing it in an ice bath.[1] This encourages the growth of larger, more easily filterable crystals. |
| Low Purity After Recrystallization | - Incomplete removal of impurities. - Co-precipitation of impurities with the desired product. | - Perform a second recrystallization, potentially using a different solvent system.[1] - Ensure the crude material is fully dissolved in the minimum amount of hot solvent before allowing it to cool.[1] |
Experimental Protocols
Recrystallization Protocol
This protocol provides a general guideline for the purification of this compound by recrystallization. Optimization may be required based on the specific impurities present.
Materials:
-
Crude this compound
-
Ethanol (or an ethanol/water mixture)
-
Deionized water (if using a mixed solvent system)
-
Activated charcoal (optional)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate with a water bath)
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a small amount of the chosen solvent (e.g., ethanol) and heat the mixture gently while stirring.
-
Continue to add small portions of the hot solvent until the compound just dissolves.
-
If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Perform a hot filtration to remove the activated charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature.
-
Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Dry the purified crystals, for example, in a vacuum oven at a moderate temperature.
Column Chromatography Protocol
If recrystallization does not provide a product of sufficient purity, column chromatography can be utilized.
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
A suitable solvent system (e.g., a mixture of hexane and ethyl acetate)
-
Chromatography column
-
Collection tubes
Procedure:
-
Prepare a slurry of silica gel in the chosen eluent and carefully pack the chromatography column.
-
Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent.
-
Load the dissolved sample onto the top of the silica gel column.
-
Elute the column with the chosen solvent system, collecting fractions in separate tubes.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
The following tables are provided as templates for researchers to summarize their purification data.
Table 1: Recrystallization Solvent Screening
| Solvent/Solvent System | Volume (mL) | Temperature (°C) | Yield (%) | Purity (by HPLC, %) | Observations |
| Ethanol | |||||
| Methanol | |||||
| Ethanol/Water (e.g., 9:1) | |||||
| Isopropanol |
Table 2: Column Chromatography Fraction Analysis
| Fraction Number | Eluent Composition (e.g., Hexane:Ethyl Acetate) | TLC Rf Value | Purity (by HPLC, %) | Mass (g) |
| 1-5 | ||||
| 6-10 | ||||
| 11-15 | ||||
| 16-20 |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. prepchem.com [prepchem.com]
- 3. chemmethod.com [chemmethod.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. ptfarm.pl [ptfarm.pl]
- 7. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lipophilicity Studies on Thiosemicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Characterization of Thiosemicarbazide Compounds
Welcome to the technical support center for the characterization of thiosemicarbazide and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I observing conflicting results between my NMR/IR and X-ray crystallography data for my thiosemicarbazide compound?
A1: This is a common challenge arising from the phenomenon of tautomerism in thiosemicarbazide compounds.[1][2][3][4] In solution (as analyzed by NMR and often IR), the compound may exist in a different tautomeric form (e.g., the thiol form) than in the solid state (as determined by X-ray crystallography), which typically shows the thione form.[2][3][4] Solvent polarity can also influence the equilibrium between different tautomers.[1]
Q2: My mass spectrometry results for a thiosemicarbazone derivative are showing unexpected fragments and no clear molecular ion peak. What could be the issue?
A2: Thiosemicarbazones, particularly those derived from acetophenones, can undergo thermal decay in the injection port of a gas chromatograph.[5][6] This can lead to complex chromatograms with peaks that do not correspond to the original compound.[5][6] Furthermore, the fragmentation of these compounds can be unusual, with the molecular ion peak often being absent or of very low intensity due to the easy loss of small molecules like ammonia or S=C=NH.[5][6]
Q3: I am struggling to dissolve my synthesized thiosemicarbazide derivative for NMR analysis. What can I do?
A3: Poor solubility is a known issue with some thiosemicarbazone derivatives.[7][8] It is recommended to try a range of deuterated solvents with varying polarities, such as DMSO-d6, CDCl3, and MeOD. Gentle heating or sonication may aid dissolution, but be cautious of potential degradation. In some cases, functionalizing the molecule with solubilizing groups like sugars or amino acids has been successful.[7]
Q4: The thermal analysis (TGA/DTA) of my thiosemicarbazone shows a multi-step decomposition. What does this indicate?
A4: A multi-stage thermal decomposition is common for thiosemicarbazone derivatives and suggests that the molecule breaks down through a series of steps rather than a single event.[9][10] The different stages correspond to the loss of specific fragments of the molecule at different temperatures, providing information about its thermal stability.
Troubleshooting Guides
Problem 1: Ambiguous Spectroscopic Data (NMR & IR)
Symptoms:
-
Broad or overlapping peaks in the 1H NMR spectrum, particularly for NH and SH protons.[11][12][13][14]
-
Discrepancies in the presence or position of C=S and C=N stretching bands in the IR spectrum.
-
Inconsistent data between different batches of the same compound.
Possible Causes:
-
Presence of multiple tautomers or isomers (syn/anti) in solution.[1][3][13]
-
Intermolecular or intramolecular hydrogen bonding.[15]
-
Degradation of the compound in the solvent.
Solutions:
-
Vary the Solvent: Run NMR spectra in different deuterated solvents (e.g., DMSO-d6, CDCl3, acetone-d6) to observe shifts in the tautomeric equilibrium.[1]
-
Temperature-Dependent NMR: Acquire NMR spectra at different temperatures to see if the equilibrium between isomers is affected.
-
2D NMR Spectroscopy: Utilize 2D NMR techniques like COSY, HSQC, and HMBC to aid in the definitive assignment of protons and carbons, which can help elucidate the dominant tautomeric form.
-
Deuterium Exchange: Add a drop of D2O to your NMR sample to identify exchangeable protons (NH, OH, SH), which will disappear or broaden.
Problem 2: Mass Spectrometry Fragmentation Issues
Symptoms:
-
Presence of unexpected peaks with higher m/z values than the molecular ion.[5]
-
Complex and difficult-to-interpret fragmentation patterns.[5][6][16]
Possible Causes:
-
In-source thermal degradation leading to dimerization or other reactions.[5][6]
-
Unusual fragmentation pathways, including homolytic cleavage of the N-N bond.[5][6]
-
Formation of adducts with the mobile phase.
Solutions:
-
Use Soft Ionization Techniques: Employ techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) which are less likely to cause thermal degradation compared to Electron Impact (EI).[17][18]
-
Optimize GC-MS Conditions: If using GC-MS, lower the injection port temperature to minimize thermal decay.[5]
-
Tandem Mass Spectrometry (MS/MS): Use MS/MS to fragment a specific parent ion, which can help in elucidating the fragmentation pathways and confirming the structure.[5][6]
Data Presentation
Table 1: Common Mass Fragments of Thiosemicarbazone Derivatives
| Fragment Ion | m/z Value | Common Neutral Loss | Reference |
| [M - NH3]+ | M - 17 | Ammonia | [5][6] |
| [M - SCNH]+ | M - 59 | Thiocyanic acid | [5] |
| [M - SCH3]+ | M - 47 | Methylthiol radical | [1] |
| Tropylium ion | 91 | From substituted acetophenones | [5][6] |
Table 2: Typical ¹H NMR Chemical Shifts (δ, ppm) for Tautomeric Forms in DMSO-d6
| Proton | Thione Form | Thiol Form | Reference |
| N(2)H | ~11.4 - 11.8 | - | [11] |
| NH2 | ~8.1 - 8.4 | - | [14][15] |
| SH | - | ~4.0 | [19] |
| N=CH | ~8.3 - 8.5 | ~8.0 - 8.2 | [15] |
Experimental Protocols
Protocol 1: Synthesis of a Thiosemicarbazone Derivative
This is a general procedure for the synthesis of thiosemicarbazones via condensation.[10][15][20]
Materials:
-
Thiosemicarbazide (or a substituted derivative) (1 eq.)
-
Aldehyde or ketone (1 eq.)
-
Ethanol or Methanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve the thiosemicarbazide and the aldehyde/ketone in ethanol in a round-bottom flask.
-
Add a few drops of glacial acetic acid to the mixture.
-
Reflux the reaction mixture for 2-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The solid product that precipitates is collected by filtration.
-
Wash the solid with cold ethanol and dry it under vacuum.
-
Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure thiosemicarbazone.
Protocol 2: Thermal Analysis using TGA/DTA
This protocol outlines the general steps for performing thermogravimetric analysis (TGA) and differential thermal analysis (DTA).[9][10][21]
Instrumentation:
-
Thermogravimetric Analyzer (TGA) / Differential Thermal Analyzer (DTA)
Procedure:
-
Calibrate the instrument according to the manufacturer's instructions.
-
Accurately weigh 5-10 mg of the thiosemicarbazide compound into an alumina or platinum crucible.
-
Place the crucible in the TGA/DTA furnace.
-
Heat the sample from room temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min).
-
Conduct the analysis under an inert atmosphere (e.g., nitrogen gas) to prevent oxidative decomposition.
-
Record the TGA (weight loss vs. temperature) and DTA (temperature difference vs. temperature) curves.
-
Analyze the resulting thermograms to determine the decomposition temperatures and stages.
Visualizations
References
- 1. scirp.org [scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. scirp.org [scirp.org]
- 6. scirp.org [scirp.org]
- 7. benthamopenarchives.com [benthamopenarchives.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. d-nb.info [d-nb.info]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. jocpr.com [jocpr.com]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis and characterization of novel bis(thiosemicarbazone) complexes and investigation of their acetylcholinesterase and glutathione S-transferase activities with in silico and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. chemmethod.com [chemmethod.com]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 4-(3-Methoxypropyl)-3-thiosemicarbazide
Welcome to the technical support center for the synthesis of 4-(3-Methoxypropyl)-3-thiosemicarbazide. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and data on the critical role of solvents in this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for synthesizing this compound?
The most common and direct method for synthesizing N-substituted thiosemicarbazides is the reaction of an appropriate isothiocyanate with hydrazine hydrate. For the target compound, this involves the nucleophilic addition of hydrazine to 3-methoxypropyl isothiocyanate.
Q2: Which solvent should I choose for the synthesis?
The choice of solvent is critical and depends on the solubility of your starting materials (3-methoxypropyl isothiocyanate and hydrazine hydrate) and the desired reaction temperature. Alcohols like ethanol and methanol are the most common solvents for this type of reaction, often providing good yields.[1][2][3] For reactants with different polarity, other solvents like isopropanol or tetrahydrofuran (THF) might be considered to improve solubility and, consequently, reaction yields.[4][5]
Q3: Does this reaction require a catalyst?
Generally, the reaction between an isothiocyanate and hydrazine is facile and does not require a catalyst. However, in some syntheses of related thiosemicarbazone derivatives, a few drops of a weak acid like glacial acetic acid are added to catalyze the condensation step.[6] For this specific synthesis, it is typically not necessary.
Q4: What are the expected byproducts in this synthesis?
Potential byproducts can arise from impurities in the starting materials or side reactions. If the hydrazine hydrate contains water, it can lead to the hydrolysis of the isothiocyanate. Another possibility is the formation of symmetrical thiocarbohydrazide if the reaction conditions are not controlled properly.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Poor Solubility of Reactants: The isothiocyanate may not be fully dissolved in the chosen solvent. 2. Incorrect Stoichiometry: An improper molar ratio of hydrazine to isothiocyanate was used. 3. Low Reaction Temperature: The reaction may be too slow at room temperature. | 1. Change the Solvent: Switch to a solvent with better solubility characteristics for your reactants, such as THF or isopropanol.[4][5] 2. Verify Stoichiometry: Use a slight excess (1.1 to 1.2 equivalents) of hydrazine hydrate. 3. Increase Temperature: Heat the reaction mixture to reflux. Most thiosemicarbazide syntheses are performed under reflux.[7][8] |
| Product Fails to Precipitate | 1. High Solubility in Reaction Solvent: The synthesized product is too soluble in the solvent to crystallize upon cooling. 2. Insufficient Concentration: The reaction was performed in an overly dilute solution. | 1. Solvent Removal: Reduce the solvent volume using a rotary evaporator. 2. Induce Precipitation: Add a non-polar co-solvent (e.g., hexane) or cool the solution in an ice bath. 3. Concentrate the Solution: Start with a more concentrated reaction mixture if repeating the synthesis. |
| Impure Product (Multiple Spots on TLC) | 1. Side Reactions: Unwanted side reactions may be occurring due to temperature or contaminants. 2. Degradation of Starting Material: The isothiocyanate or hydrazine may have degraded. | 1. Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture). 2. Check Starting Materials: Ensure the purity of your reagents before starting the reaction. Use freshly opened or properly stored chemicals. |
Experimental Protocol
This protocol describes a general procedure for the synthesis of this compound.
Materials:
-
3-Methoxypropyl isothiocyanate
-
Hydrazine hydrate (64-65% solution)
-
Absolute Ethanol (or other suitable solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methoxypropyl isothiocyanate (1.0 eq) in absolute ethanol (approx. 10 mL per gram of isothiocyanate).
-
To this solution, add hydrazine hydrate (1.1 eq) dropwise while stirring at room temperature. An exothermic reaction may be observed.
-
After the addition is complete, heat the reaction mixture to reflux and maintain it for 2-4 hours.[7] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete (as indicated by the consumption of the isothiocyanate), cool the mixture to room temperature.
-
Allow the mixture to stand, often a white crystalline solid will precipitate. Cooling in an ice bath can further promote crystallization.
-
Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol.
-
Dry the product under vacuum to obtain this compound. The purity can be checked by melting point determination and spectroscopic methods (NMR, IR).
Data on Solvent Effects
| Solvent | Typical Reaction Time | Typical Yield (%) | Purity | Key Considerations |
| Ethanol | 2 - 4 hours (reflux) | 85 - 95% | High | Good general-purpose solvent; product often precipitates upon cooling.[3] |
| Methanol | 2 - 4 hours (reflux) | 80 - 90% | High | Similar to ethanol; suitable for reactants with good solubility in this alcohol.[1][9] |
| Isopropanol | 3 - 5 hours (reflux) | 90 - 98% | Very High | Can improve yield for less polar reactants; reaction may be slightly slower.[5] |
| THF | 4 - 6 hours (reflux) | 75 - 90% | High | Good for reactants with poor solubility in alcohols; product may require solvent removal to precipitate.[4] |
| Water | 6 - 10 hours (reflux) | 60 - 75% | Moderate | "Green" solvent option, but may lead to lower yields and require more rigorous purification due to potential hydrolysis side reactions. |
Visualized Workflows
The following diagrams illustrate the experimental workflow and a logical approach to solvent selection.
Caption: General experimental workflow for the synthesis.
Caption: Decision tree for solvent selection in the synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. ir.library.louisville.edu [ir.library.louisville.edu]
- 5. Sciencemadness Discussion Board - Thiosemicarbazide Synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. revroum.lew.ro [revroum.lew.ro]
- 9. academicjournals.org [academicjournals.org]
Technical Support Center: Catalyst Selection for Thiosemicarbazide Cyclization Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on catalyst selection and troubleshooting for thiosemicarbazide cyclization reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary heterocyclic systems synthesized from the cyclization of thiosemicarbazides?
Thiosemicarbazides are versatile precursors for a variety of heterocyclic compounds. The most commonly synthesized ring systems include:
-
1,3,4-Thiadiazoles: Typically formed under acidic conditions.[1][2]
-
1,2,4-Triazoles: Generally synthesized in alkaline media.[1][2]
-
1,3,4-Oxadiazoles: Can be obtained through oxidative cyclization.[2]
-
Thiazoles and Thiazolidinones: Result from reactions with α-haloketones.[2][3]
Q2: How do reaction conditions, specifically pH, influence the resulting heterocyclic product?
The pH of the reaction medium is a critical factor in determining the cyclization pathway:
-
Acidic Medium: In the presence of strong acids like concentrated sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA), the cyclization of acylthiosemicarbazides predominantly yields 1,3,4-thiadiazole derivatives.[1][4] The mechanism is proposed to involve a nucleophilic attack of the sulfur atom on the carbonyl carbon, followed by dehydration.[5]
-
Alkaline Medium: Under basic conditions, using reagents such as sodium hydroxide (NaOH), 1,2,4-triazole derivatives are the major products.[1][2][3]
Q3: What are the common catalysts and reagents used for the synthesis of 1,3,4-thiadiazoles?
A range of acidic catalysts and dehydrating agents are employed for the synthesis of 1,3,4-thiadiazoles:
-
Strong Mineral Acids: Concentrated sulfuric acid and hydrochloric acid (25%) are frequently used.[1][4]
-
Phosphorus Reagents: Polyphosphoric acid (PPA) and phosphorus oxychloride (POCl₃) are effective cyclizing agents.[1]
-
Polyphosphate Ester (PPE): PPE is a suitable reagent for synthesizing 1,3,4-thiadiazoles under mild conditions, often at temperatures not exceeding 85°C.[6][7]
-
Oxidative Cyclization: Reagents like iodine in the presence of a base can also be used for the synthesis of 2-amino-1,3,4-thiadiazoles.[5]
Q4: Which catalysts are recommended for the synthesis of 1,2,4-triazoles?
The synthesis of 1,2,4-triazoles from thiosemicarbazides is typically carried out under basic conditions. Common catalysts and reagents include:
-
Sodium Hydroxide (NaOH): Heating the thiosemicarbazide in an aqueous solution of NaOH is a common method.[1]
-
Sodium Ethoxide: This is another effective basic catalyst for this transformation.[1]
Troubleshooting Guide
Problem: Low Yield of the Desired Cyclized Product
| Potential Cause | Troubleshooting Steps |
| Inappropriate Catalyst | Ensure the correct type of catalyst (acidic for 1,3,4-thiadiazoles, basic for 1,2,4-triazoles) is being used.[1][2] For 1,3,4-thiadiazoles, strong dehydrating acids like concentrated H₂SO₄ or PPA are often effective.[1] For 1,2,4-triazoles, a common method involves heating in an aqueous solution of sodium hydroxide.[1] |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. Some cyclizations can proceed at room temperature, while others require reflux.[1] Excessive heat can lead to decomposition. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Incorrect Reaction Time | Reaction times can vary from a few hours to over 24 hours.[1] Follow the reaction's progress by TLC to determine the optimal time for completion and to prevent the formation of degradation products. |
| Poor Quality of Starting Materials | Impurities in the thiosemicarbazide or the other reactants can interfere with the reaction.[1] Ensure the purity of your starting materials. Recrystallization or column chromatography of the starting materials may be necessary. |
| Inappropriate Solvent | The choice of solvent is crucial as it can affect the solubility of reactants and the reaction pathway. Common solvents include ethanol, chloroform, and dimethylformamide (DMF).[2] |
| Presence of Moisture | For some reactions, anhydrous conditions are necessary. Ensure that your glassware is dry and use anhydrous solvents if required. |
Data Presentation
Table 1: Comparison of Catalysts for the Synthesis of 2-Amino-1,3,4-Thiadiazoles
| Catalyst/Reagent | Substrate | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| Polyphosphate Ester (PPE) | Benzoic acid and thiosemicarbazide | Chloroform | Reflux (60°C) | 10 | 64.4 | [6] |
| Iodine (I₂) / K₂CO₃ | Thiosemicarbazide and various aldehydes | 1,4-Dioxane | Not specified | Not specified | Moderate to good | [5] |
| p-TsCl / Triethylamine | Various thiosemicarbazides | N-Methyl-2-pyrrolidone | Not specified | Not specified | 63-94 | [8] |
| EDC·HCl | Various thiosemicarbazides | DMSO | Not specified | Not specified | >99 (for oxadiazole) | [5][8] |
Experimental Protocols
Detailed Methodology for the Synthesis of 5-Phenyl-1,3,4-thiadiazol-2-amine using Polyphosphate Ester (PPE)
This protocol is adapted from the synthesis of 2-amino-1,3,4-thiadiazoles as described in the literature.[6]
Materials:
-
Benzoic acid (5 mmol)
-
Thiosemicarbazide (5 mmol)
-
Polyphosphate ester (PPE) (20 g)
-
Chloroform (30 mL)
-
Distilled water (15 mL)
-
Sodium bicarbonate (NaHCO₃)
-
Hexane
Procedure:
-
To a hot solution (60°C) of benzoic acid (5 mmol) in a mixture of polyphosphate ester (20 g) and chloroform (30 mL), add thiosemicarbazide (5 mmol).
-
Reflux the reaction mixture for 10 hours.
-
After cooling, add 15 mL of distilled water to the mixture.
-
Neutralize the residual PPE by carefully adding sodium bicarbonate until the effervescence ceases.
-
Filter the resulting precipitate.
-
Wash the precipitate with chloroform and then with hexane.
-
Dry the product to obtain 5-phenyl-1,3,4-thiadiazol-2-amine as colorless crystals.
Mandatory Visualization
Caption: General experimental workflow for thiosemicarbazide cyclization.
Caption: Troubleshooting logic for addressing low product yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. ptfarm.pl [ptfarm.pl]
- 5. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 6. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. 1,3,4-Thiadiazole synthesis [organic-chemistry.org]
stability issues with 4-(3-Methoxypropyl)-3-thiosemicarbazide in solution
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 4-(3-Methoxypropyl)-3-thiosemicarbazide in solution. This resource is intended for researchers, scientists, and drug development professionals to help anticipate and address potential challenges during experimentation.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in solution.
Issue 1: Precipitation or Cloudiness of the Solution Upon Standing
-
Question: My solution of this compound, which was initially clear, has become cloudy or formed a precipitate. What could be the cause and how can I resolve this?
-
Answer: This issue can arise from several factors:
-
Low Solubility: The concentration of your solution may exceed the solubility limit of the compound in the chosen solvent. Thiosemicarbazides can have limited solubility in aqueous solutions.
-
Solution: Try using a different solvent or a co-solvent system. For instance, small amounts of DMSO or ethanol can often enhance solubility in aqueous buffers. Gentle warming and sonication may also aid dissolution, but be cautious as heat can also promote degradation.
-
pH-Dependent Solubility: The solubility of thiosemicarbazides can be influenced by the pH of the solution.
-
Solution: Determine the optimal pH range for solubility by preparing small-scale solutions at different pH values.
-
Degradation: The precipitate could be a degradation product that is less soluble than the parent compound.
-
Solution: Analyze the precipitate using techniques like HPLC, LC-MS, or NMR to identify its structure. This will help in understanding the degradation pathway and in designing strategies to prevent it.
-
Issue 2: Color Change in the Solution
-
Question: My solution of this compound has changed color (e.g., turned yellow or brown) over time. What does this indicate?
-
Answer: A color change often suggests chemical degradation, potentially due to:
-
Oxidation: The sulfur atom in the thiosemicarbazide moiety is susceptible to oxidation, which can lead to colored byproducts.
-
Solution: Prepare solutions fresh and consider degassing the solvent or working under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen. The addition of antioxidants could be explored, but their compatibility with your experimental system must be verified.
-
Hydrolysis: Depending on the pH and temperature, the molecule may undergo hydrolysis.
-
Solution: Conduct stability studies at different pH values and temperatures to identify conditions that minimize degradation. Store solutions at low temperatures (e.g., 2-8 °C or -20 °C) and protect them from light.
-
Issue 3: Loss of Biological Activity or Inconsistent Experimental Results
-
Question: I am observing a decrease in the expected biological activity of my compound or getting inconsistent results between experiments. Could this be related to stability?
-
Answer: Yes, a loss of potency is a strong indicator of compound degradation.
-
Solution: It is crucial to establish a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to monitor the purity of your stock solutions and working solutions over time. This will allow you to correlate the observed activity with the concentration of the intact compound. Always use freshly prepared solutions for critical experiments or establish the stability of your solutions under your specific storage conditions.
-
Frequently Asked Questions (FAQs)
Q1: What are the typical storage conditions for solutions of this compound?
-
Storage at low temperatures (2-8 °C for short-term, -20 °C or -80 °C for long-term).
-
Protection from light by using amber vials or wrapping containers in aluminum foil.
-
Storage under an inert atmosphere if the compound is found to be sensitive to oxidation.
Q2: How can I assess the stability of this compound in my specific experimental conditions?
A2: Performing a forced degradation study is a systematic way to understand the stability of your compound.[1][2][3] This involves subjecting the compound to various stress conditions more severe than its intended storage and use.[1] The goal is to identify potential degradation products and pathways.[2][3]
Q3: What are the key stress conditions to test in a forced degradation study?
A3: According to ICH guidelines, typical stress conditions include:
-
Acidic and Basic Hydrolysis: Exposing the compound to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions.[2]
-
Oxidation: Treating the compound with an oxidizing agent (e.g., 3% hydrogen peroxide).
-
Thermal Stress: Heating the solution at an elevated temperature (e.g., 60-80 °C).
-
Photostability: Exposing the solution to UV and visible light.
Q4: What is the significance of the thione-thiol tautomerism in thiosemicarbazides?
A4: Thiosemicarbazides can exist in equilibrium between a thione (C=S) and a thiol (C-S-H) form. This tautomerism can influence the compound's reactivity, ability to chelate metal ions, and its degradation profile.[4][5] The equilibrium can be affected by the solvent, pH, and temperature.
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
This protocol outlines a general approach to investigating the stability of this compound.
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂.
-
Thermal Degradation: Keep an aliquot of the stock solution at 60 °C.
-
Control Sample: Keep an aliquot of the stock solution at room temperature and protected from light.
-
-
Time Points: Analyze the samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Use a stability-indicating HPLC method to quantify the amount of the parent compound remaining and to observe the formation of any degradation products.
Quantitative Data Summary
Since specific degradation kinetics for this compound are not publicly available, researchers should generate their own data. The following table is a template for summarizing the results from a forced degradation study.
| Stress Condition | Time (hours) | Concentration of Parent Compound (µg/mL) | % Degradation | Number of Degradation Peaks |
| Control | 0 | 500 | 0 | 0 |
| 24 | 498 | 0.4 | 0 | |
| 0.1 M HCl | 2 | 480 | 4 | 1 |
| 8 | 420 | 16 | 2 | |
| 24 | 350 | 30 | 3 | |
| 0.1 M NaOH | 2 | 450 | 10 | 2 |
| 8 | 380 | 24 | 3 | |
| 24 | 290 | 42 | 4 | |
| 3% H₂O₂ | 2 | 400 | 20 | 3 |
| 8 | 310 | 38 | 5 | |
| 24 | 180 | 64 | 6 | |
| 60 °C | 2 | 490 | 2 | 1 |
| 8 | 460 | 8 | 1 | |
| 24 | 410 | 18 | 2 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Experimental workflow for a forced degradation study.
References
Validation & Comparative
comparing biological activity of 4-(3-Methoxypropyl)-3-thiosemicarbazide with other thiosemicarbazides
A Comparative Guide to the Biological Activity of Thiosemicarbazide Derivatives
Foreword
Antimicrobial Activity
Thiosemicarbazide derivatives have been extensively investigated for their potential as antimicrobial agents against a range of pathogenic bacteria.[7][8][9] The antimicrobial efficacy is often influenced by the nature and position of substituents on the aromatic rings of the thiosemicarbazide scaffold.[9][10]
Table 1: Antibacterial Activity of Various Thiosemicarbazide Derivatives (MIC in µg/mL)
| Compound/Derivative | Staphylococcus aureus | Bacillus subtilis | Pseudomonas aeruginosa | Escherichia coli | Reference |
| Series 1 | |||||
| 4-(4-chlorophenyl)-1-(nicotinoyl)thiosemicarbazide | 50 | >100 | 100 | - | [11] |
| 4-(4-bromophenyl)-1-(nicotinoyl)thiosemicarbazide | 50 | >100 | 50 | - | [11] |
| 4-(4-fluorophenyl)-1-(nicotinoyl)thiosemicarbazide | 25 | 50 | 25 | - | [11] |
| Series 2 | |||||
| 1-(2-picolinoyl)-4-allyl-thiosemicarbazide | 32 | 16 | 64 | 32 | [7][8] |
| 1-(3-picolinoyl)-4-allyl-thiosemicarbazide | 128 | 64 | 128 | 64 | [7][8] |
| 1-(4-picolinoyl)-4-allyl-thiosemicarbazide | 64 | 32 | 64 | 32 | [7][8] |
| Series 3 | |||||
| 1-(3-Fluorobenzoyl)-4-(2-methoxyphenyl)thiosemicarbazide | 32-64 | - | - | - | [10] |
| 1-(3-Trifluoromethylbenzoyl)-4-(3-chlorophenyl)thiosemicarbazide | 1.95-3.9 | - | - | - | [5] |
| N-methyl-N-phenyl-thiosemicarbazone derivative (Compound 4) | 39.68 | - | 39.68 | - | [12] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The antibacterial activity of the thiosemicarbazide derivatives is commonly determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[12]
-
Preparation of Bacterial Inoculum: Bacterial strains are cultured on appropriate agar plates, and colonies are suspended in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Preparation of Test Compounds: The synthesized thiosemicarbazide derivatives are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare a stock solution.[12] A series of twofold dilutions of the stock solution are then prepared in Mueller-Hinton broth in 96-well microtiter plates.
-
Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The microtiter plates are then incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[7]
General workflow for determining Minimum Inhibitory Concentration (MIC).
Antifungal Activity
Several thiosemicarbazide derivatives have also shown promise as antifungal agents, particularly against various Candida and Aspergillus species.[13][14][15] The presence of specific substituents, such as halogens or methoxy groups, on the phenyl ring appears to be a key determinant of their antifungal potency.[13]
Table 2: Antifungal Activity of Various Thiosemicarbazide Derivatives (MIC in µg/mL)
| Compound/Derivative | Candida albicans | Aspergillus species | Reference |
| Series 4 | |||
| Quinoline-based thiosemicarbazide (QST10) | 31.25 | - | [15] |
| Quinoline-based thiosemicarbazide (QST2) | 250 | - | [15] |
| Series 5 | |||
| Nitroimidazole-thiosemicarbazide with meta-fluorophenyl | 31.25 | - | [13] |
| Nitroimidazole-thiosemicarbazide with meta-chlorophenyl | 62.5 | - | [13] |
| Series 6 | |||
| Thiophene-thiosemicarbazone (Compound 2) | - | 125 (A. parasiticus) | [14] |
| Heterocyclic thiosemicarbazone (Compound 1) | - | 500 (A. parasiticus) | [14] |
Experimental Protocol: Antifungal Susceptibility Testing
The antifungal activity is typically evaluated using a broth microdilution method, similar to the antibacterial testing, following guidelines from CLSI.
-
Fungal Inoculum Preparation: Fungal isolates are grown on a suitable medium like Sabouraud Dextrose Agar. A suspension is prepared in sterile saline and adjusted to a specific turbidity to yield a final inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL.
-
Preparation of Test Compounds: Stock solutions of the thiosemicarbazide derivatives are prepared in DMSO. Serial dilutions are then made in a buffered RPMI-1640 medium in 96-well microtiter plates.
-
Inoculation and Incubation: The wells are inoculated with the fungal suspension and incubated at 35°C for 24-48 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition (typically ≥50%) of fungal growth compared to the growth control.
Anticancer Activity
The potential of thiosemicarbazide derivatives as anticancer agents has been a significant area of research.[16][17][18][19] These compounds can exert their antiproliferative effects through various mechanisms, including the induction of apoptosis and cell cycle arrest.[2]
Table 3: Anticancer Activity of Various Thiosemicarbazide Derivatives (IC50 in µg/mL)
| Compound/Derivative | U87 (Malignant Glioma) | IMR-32 (Neuroblastoma) | MCF-7 (Breast Cancer) | B16-F0 (Melanoma) | Reference |
| Series 7 | |||||
| Nitro-substituted semicarbazide (4c) | 12.6 | - | - | - | [16] |
| Nitro-substituted semicarbazide (4d) | 13.7 | - | - | - | [16] |
| Nitro-substituted thiosemicarbazide (5d) | 13.0 | - | - | - | [16] |
| 3-chloro-substituted thiosemicarbazide (5b) | 14.6 | - | - | - | [16] |
| Series 8 | |||||
| 3-methoxybenzaldehyde thiosemicarbazone (3-MBTSc) | - | - | 2.821 | 2.904 | [17] |
| 4-nitrobenzaldehyde thiosemicarbazone (4-NBTSc) | - | - | 2.80 | 7.59 | [17] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
-
Cell Culture and Seeding: Cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics. Cells are then seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the thiosemicarbazide derivatives and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition and Incubation: After the treatment period, the medium is replaced with a fresh medium containing MTT solution. The plates are incubated for a few hours, during which viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
-
Formazan Solubilization and Absorbance Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance of the solution is then measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits cell growth by 50%, is calculated from the dose-response curve.
Mechanism of Action and Signaling Pathways
Thiosemicarbazones, a closely related class of compounds derived from thiosemicarbazides, have been shown to exert their anticancer effects by targeting various cellular signaling pathways. One such pathway is the STAT3 (Signal Transducer and Activator of Transcription 3) signaling pathway, which is often constitutively activated in many cancers and plays a crucial role in tumor cell proliferation, survival, and metastasis.[1] Some thiosemicarbazones act as iron chelators, and by depleting intracellular iron, they can inhibit the activation of upstream kinases like Src, which in turn prevents the phosphorylation and activation of STAT3.[1]
Inhibition of the STAT3 signaling pathway by iron-chelating thiosemicarbazones.
Conclusion
While data on 4-(3-Methoxypropyl)-3-thiosemicarbazide remains elusive, the broader class of thiosemicarbazide derivatives represents a rich source of biologically active compounds with significant potential in the development of new therapeutic agents. The antimicrobial, antifungal, and anticancer activities are highly dependent on the specific chemical structure of the derivatives. Further research into the synthesis and biological evaluation of novel thiosemicarbazides, including the title compound, is warranted to fully explore their therapeutic potential and to delineate more precise structure-activity relationships. The experimental protocols and data presented in this guide offer a comparative framework for such future investigations.
References
- 1. Novel thiosemicarbazones regulate the signal transducer and activator of transcription 3 (STAT3) pathway: inhibition of constitutive and interleukin 6-induced activation by iron depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thiosemicarbazone-Based Compounds: Cancer Cell Inhibitors with Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. New Thiosemicarbazide Derivatives with Multidirectional Biological Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and antimicrobial activity of thiosemicarbazides, s-triazoles and their Mannich bases bearing 3-chlorophenyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Importance of Substituent Position for Antibacterial Activity in the Group of Thiosemicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. Biological investigation of N-methyl thiosemicarbazones as antimicrobial agents and bacterial carbonic anhydrases inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Novel Quinoline-Based Thiosemicarbazide Derivatives: Synthesis, DFT Calculations, and Investigation of Antitubercular, Antibacterial, and Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis, Characterization, Anticancer, Antioxidant, and In Silico Evaluation of Semicarbazides and Thiosemicarbazides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis, In Silico Study, and Anti-Cancer Activity of Thiosemicarbazone Derivatives [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
A Comparative Analysis of Thiosemicarbazide and Semicarbazide Derivatives in Oncology Research
A deep dive into the therapeutic potential of two closely related compound classes reveals distinct mechanisms and efficacy profiles in the fight against cancer.
Researchers in oncology and drug development are continually exploring novel chemical scaffolds to overcome the challenges of cancer therapy, including drug resistance and off-target toxicity. Among the promising candidates, thiosemicarbazide and semicarbazide derivatives have emerged as versatile pharmacophores with significant anticancer activity. While structurally similar, the substitution of a sulfur atom in thiosemicarbazides with an oxygen atom in semicarbazides leads to notable differences in their physicochemical properties, biological activities, and mechanisms of action. This guide provides a comprehensive comparison of these two compound classes, supported by experimental data, detailed methodologies, and visual representations of their molecular pathways.
Executive Summary
Thiosemicarbazide derivatives have been extensively studied and are known to exert their anticancer effects primarily through the inhibition of key enzymes essential for DNA synthesis and repair, such as ribonucleotide reductase and topoisomerase II.[1][2][3][4] They also induce apoptosis through various signaling pathways, including those involving reactive oxygen species (ROS) generation and mitochondrial dysfunction.[5][6] Semicarbazide derivatives, while also demonstrating cytotoxic effects, are often associated with the inhibition of protein kinases, which are crucial regulators of cell signaling pathways involved in cancer cell proliferation and survival.[7][8] Some studies suggest that replacing the sulfur atom with oxygen can modulate the compound's toxicity and activity profile.[9]
Quantitative Comparison of Anticancer Activity
The in vitro cytotoxic activity of representative thiosemicarbazide and semicarbazide derivatives against various cancer cell lines is summarized below. The IC50 values, which represent the concentration of the drug required to inhibit the growth of 50% of cancer cells, are a key metric for comparing their potency.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Thiosemicarbazide | Dp44mT | M109 (Murine Lung Carcinoma) | In vivo data available | [10] |
| AB2 | LNCaP (Prostate Cancer) | 108.14 | [9][11] | |
| FA4 | MCF7 (Breast Cancer) | 1.53 - 1.84 | [12] | |
| PS3 | A549 (Lung Cancer) | 1.81 - 2.20 | [12] | |
| 11a | 786-0 (Renal Cancer) | Potent activity reported | [4] | |
| Semicarbazide | 11q | HT29 (Colon Cancer) | 0.32 - 1.57 | [13] |
| 11s | SK-N-SH (Neuroblastoma) | 0.32 - 1.57 | [13] | |
| 3c | HL-60 (Leukemia) | 13.08 | [8] | |
| 4a | HL-60 (Leukemia) | 11.38 | [8] | |
| 4c | U87 (Malignant Glioma) | 12.6 (µg/mL) | [14] | |
| 4d | U87 (Malignant Glioma) | 13.7 (µg/mL) | [14] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions across different studies.
Mechanistic Insights and Signaling Pathways
The anticancer mechanisms of thiosemicarbazide and semicarbazide derivatives are multifaceted, often involving the modulation of multiple cellular signaling pathways.
Thiosemicarbazide Derivatives: Targeting DNA Synthesis and Inducing Oxidative Stress
Thiosemicarbazones, a prominent subclass of thiosemicarbazide derivatives, are well-documented inhibitors of ribonucleotide reductase, the rate-limiting enzyme in the synthesis of deoxyribonucleotides required for DNA replication.[2][3][4] This inhibition leads to cell cycle arrest and apoptosis. Furthermore, some derivatives can inhibit topoisomerase IIα, an enzyme crucial for resolving DNA topological problems during replication and transcription.[3][4]
Many thiosemicarbazone derivatives are also potent metal chelators. Their complexes with transition metals like iron and copper can generate reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death through mitochondrial-dependent apoptotic pathways.[5][6][15]
Semicarbazide Derivatives: Kinase Inhibition and Apoptosis Induction
Semicarbazone derivatives have been identified as potent inhibitors of various protein kinases that are often dysregulated in cancer.[7] By targeting kinases such as cyclin-dependent kinases (CDKs) and others involved in critical signaling pathways like PI3K/AKT, these compounds can disrupt the cell cycle, leading to cell cycle arrest and preventing cancer cell proliferation.[7][16]
Similar to their sulfur-containing counterparts, semicarbazide derivatives can also induce apoptosis. Studies have shown that they can trigger the intrinsic or mitochondrial pathway of apoptosis, characterized by the depolarization of the mitochondrial membrane and the release of pro-apoptotic proteins.[7] Some derivatives have been shown to activate procaspase-3 to caspase-3, a key executioner caspase in the apoptotic cascade.[13]
Experimental Protocols
To ensure the reproducibility and validation of the cited findings, detailed experimental methodologies are crucial. Below are representative protocols for key assays used in the evaluation of these compounds.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[10]
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the thiosemicarbazide or semicarbazide derivatives and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[7]
Flow Cytometry for Cell Cycle and Apoptosis Analysis
Flow cytometry is a powerful technique to analyze the cell cycle distribution and quantify apoptosis.
Protocol:
-
Cell Treatment: Treat cancer cells with the test compounds at their respective IC50 concentrations for a defined period.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and stain with a solution containing propidium iodide (PI) and RNase A for cell cycle analysis, or with Annexin V-FITC and PI for apoptosis analysis.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: For cell cycle analysis, determine the percentage of cells in G0/G1, S, and G2/M phases. For apoptosis, quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Conclusion
Both thiosemicarbazide and semicarbazide derivatives represent valuable scaffolds in the development of novel anticancer agents. Thiosemicarbazides have shown particular promise in targeting fundamental cellular processes like DNA synthesis and inducing oxidative stress, with some derivatives advancing to clinical trials. Semicarbazides, on the other hand, offer a distinct advantage in their potential to inhibit a wide range of protein kinases, providing an alternative strategy to combat cancer cell signaling.
The choice between these two classes of compounds for further drug development will depend on the specific cancer type, the desired molecular target, and the overall therapeutic strategy. The data and methodologies presented in this guide provide a solid foundation for researchers to make informed decisions and to design future studies aimed at unlocking the full therapeutic potential of these versatile molecules. Further research, including in vivo studies and detailed structure-activity relationship (SAR) analyses, is warranted to optimize the efficacy and safety profiles of these promising anticancer agents.
References
- 1. ANTICANCER ACTIVITIES OF THIOSEMICARBAZIDES/THIOSEMICARBAZONES: A REVIEW | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. DSpace at UPES: Anticancer Activities of Thiosemicarbazides/Thiosemicarbazones: A Review [elibrary.ddn.upes.ac.in]
- 4. ijpcbs.com [ijpcbs.com]
- 5. The role of oxidative stress in activity of anticancer thiosemicarbazones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent progress in thiocarbazone metal complexes for cancer therapy via mitochondrial signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Biological Evaluation of Arylsemicarbazone Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)-4-substituted Thio/Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploring the Anti-Cancer Activity of Novel Thiosemicarbazones Generated through the Combination of Retro-Fragments: Dissection of Critical Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)-4-substituted Thio/Semicarbazide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cytotoxic pathways activated by multifunctional thiosemicarbazones targeting sigma-2 receptors in breast and lung carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Semicarbazone Derivatives Bearing Phenyl Moiety: Synthesis, Anticancer Activity, Cell Cycle, Apoptosis-Inducing and Metabolic Stability Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Frontiers | Advances in thiosemicarbazone metal complexes as anti-lung cancer agents [frontiersin.org]
- 16. scientificarchives.com [scientificarchives.com]
The Structural Dance of Efficacy: A Comparative Guide to the Structure-Activity Relationship of 4-(3-Methoxypropyl)-3-thiosemicarbazide Analogs
For researchers, scientists, and drug development professionals, understanding the intricate relationship between a molecule's structure and its biological activity is paramount. This guide provides a comprehensive comparison of 4-(3-Methoxypropyl)-3-thiosemicarbazide analogs, delving into their synthesis, biological activities, and the nuanced structural modifications that govern their efficacy. By examining experimental data from closely related analogs, we can extrapolate key structure-activity relationship (SAR) principles relevant to this promising class of compounds.
Thiosemicarbazides are a versatile class of compounds known for a wide spectrum of biological activities, including antibacterial, antifungal, and anticancer properties. The core thiosemicarbazide scaffold (NH2-NH-CS-NHR) offers multiple points for chemical modification, allowing for the fine-tuning of its pharmacological profile. The N4-substituent, in particular, has been shown to be a critical determinant of biological activity. This guide focuses on analogs of this compound, a structure featuring a flexible alkoxyalkyl chain at the N4 position, a feature that can significantly influence properties such as solubility, lipophilicity, and target engagement.
General Synthesis of 4-Substituted-3-Thiosemicarbazide Analogs
The synthesis of 4-substituted-3-thiosemicarbazides is typically a straightforward process, most commonly achieved through the reaction of a carbohydrazide with an appropriate isothiocyanate.[1] This versatile method allows for the introduction of a wide variety of substituents at the N4 position.
A general synthetic workflow is illustrated below:
References
Comparative Evaluation of 4-(3-Methoxypropyl)-3-thiosemicarbazide Compounds: An Insight into Potential Biological Activities
A comprehensive analysis of the biological potential of 4-(3-Methoxypropyl)-3-thiosemicarbazide and its derivatives remains an area of active investigation, with current literature providing a foundational understanding through the study of structurally related compounds. While specific in vitro and in vivo data for this compound are not extensively available in publicly accessible scientific literature, a comparative guide can be constructed based on the well-documented activities of other 4-substituted thiosemicarbazide analogs. This guide aims to provide researchers, scientists, and drug development professionals with a predictive overview of potential therapeutic applications, supported by experimental data from closely related molecules.
Thiosemicarbazides are a versatile class of compounds known for their wide range of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] The biological activity is often attributed to their ability to chelate metal ions, which are essential for the function of various enzymes in pathological processes.[3] The substituent at the N4 position of the thiosemicarbazide scaffold plays a crucial role in modulating the biological activity of these compounds.
Comparison with Alternative Thiosemicarbazide Derivatives
To contextualize the potential of this compound, a comparison with other 4-alkyl and 4-aryl thiosemicarbazide derivatives is presented below. The data is collated from various studies and highlights the diverse biological effects achievable through modification of the N4 substituent.
| Compound Class | N4-Substituent | Primary Biological Activity | Key Findings |
| 4-Aryl-thiosemicarbazides | Phenyl, substituted phenyl | Anticancer, Antimicrobial, Antiparasitic | Often exhibit potent cytotoxicity against various cancer cell lines.[3] Some derivatives show significant activity against Toxoplasma gondii.[4] |
| 4-Alkyl-thiosemicarbazides | Methyl, Ethyl, Butyl | Antimicrobial, Anthelmintic | Generally display good antibacterial and antifungal activity.[5] Some have shown potential as anthelmintic agents. |
| Thiosemicarbazones | Formed by condensation with aldehydes/ketones | Anticancer, Antiviral | A well-established class of compounds with some derivatives having undergone clinical trials for cancer therapy.[6] |
Potential Signaling Pathways and Mechanisms of Action
Based on the known mechanisms of other thiosemicarbazide derivatives, the potential signaling pathways that this compound compounds might modulate are illustrated below. A primary mode of action for many thiosemicarbazones is the inhibition of ribonucleotide reductase, an enzyme crucial for DNA synthesis and repair, thereby leading to cell cycle arrest and apoptosis.
Caption: Potential mechanism of action for this compound.
Experimental Protocols for Evaluation
To facilitate further research into this compound compounds, detailed methodologies for key experiments are provided below, based on standard protocols used for evaluating similar compounds.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is fundamental for assessing the anti-proliferative activity of a compound against cancer cell lines.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The test compound, this compound, is dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the solvent.
-
Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
-
Microorganism Preparation: Bacterial or fungal strains are cultured in appropriate broth overnight. The culture is then diluted to a standardized concentration (e.g., 10^5 CFU/mL).
-
Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate containing broth.
-
Inoculation: Each well is inoculated with the standardized microorganism suspension.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel thiosemicarbazide derivatives.
Caption: General workflow for the development of thiosemicarbazide-based therapeutic agents.
Conclusion
While direct experimental evidence for the biological activities of this compound is currently limited, the extensive research on analogous compounds provides a strong foundation for predicting its potential as a therapeutic agent. The presence of the methoxypropyl group, an alkyl chain with an ether linkage, may influence the compound's lipophilicity and ability to interact with biological targets. Further in vitro and in vivo studies are warranted to elucidate the specific pharmacological profile of this compound and its derivatives. The experimental protocols and comparative data presented in this guide offer a framework for initiating such investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. 4-Arylthiosemicarbazide derivatives - Pharmacokinetics, toxicity and anti-Toxoplasma gondii activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New Thiosemicarbazide Derivatives with Multidirectional Biological Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of thiosemicarbazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing the efficacy of different synthetic routes to 4-(3-Methoxypropyl)-3-thiosemicarbazide
For researchers and professionals in drug development, the efficient synthesis of novel compounds is a critical step. This guide provides a comparative analysis of three primary synthetic routes to 4-(3-Methoxypropyl)-3-thiosemicarbazide, a molecule of interest for further chemical exploration. The comparison is based on established synthetic methodologies for analogous 4-substituted thiosemicarbazides, offering insights into potential efficacy, reaction conditions, and starting material accessibility.
Executive Summary of Synthetic Routes
The synthesis of this compound can be approached through three main pathways. Each route offers distinct advantages and disadvantages in terms of reaction complexity, yield, and reagent availability. The following table summarizes the key quantitative metrics, using data from analogous syntheses of 4-alkyl-3-thiosemicarbazides as a predictive reference.
| Parameter | Route 1: From Isothiocyanate | Route 2: From Amine & Carbon Disulfide | Route 3: From Hydrazine & Thiocyanate |
| Starting Materials | 3-Methoxypropyl isothiocyanate, Hydrazine Hydrate | 3-Methoxypropylamine, Carbon Disulfide, Hydrazine Hydrate | Hydrazine Sulfate, Ammonium Thiocyanate |
| Typical Yield | >90% (often near quantitative)[1] | 81-86%[2][3] | 40-57%[4][5] |
| Reaction Time | 0.5 - 8 hours[6] | 4 - 5 hours[2][3] | 3 - 24 hours[4][7] |
| Reaction Temperature | Room Temperature to Reflux | 30-35°C then 95-100°C[2][3] | Reflux[4] |
| Number of Steps | One | One (in situ) | One |
| Key Reagents | Isothiocyanate | Carbon Disulfide, Triethylamine | Ammonium Thiocyanate |
| Purification Method | Recrystallization | Filtration and washing, Recrystallization[2] | Recrystallization[4] |
Synthetic Pathway Visualizations
The following diagrams illustrate the chemical transformations for each synthetic route.
Detailed Experimental Protocols
The following are projected experimental protocols for the synthesis of this compound based on analogous reactions.
Route 1: From 3-Methoxypropyl Isothiocyanate
This is often the most direct and highest-yielding method, provided the starting isothiocyanate is available. The reaction is a straightforward addition of hydrazine to the isothiocyanate.
Experimental Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-methoxypropyl isothiocyanate (1 equivalent) in a suitable solvent such as isopropanol or ethanol.
-
To this solution, add hydrazine hydrate (1 to 1.2 equivalents) dropwise at room temperature with stirring.
-
The reaction is typically exothermic. After the initial reaction subsides, the mixture can be stirred at room temperature or gently heated under reflux for 0.5 to 8 hours to ensure completion.[6]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled. The product often precipitates from the solution.
-
The precipitate is collected by vacuum filtration, washed with a small amount of cold solvent, and dried.
-
If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol.
Route 2: From 3-Methoxypropylamine and Carbon Disulfide
Experimental Protocol (adapted from the synthesis of 4-methyl-3-thiosemicarbazide): [2][3]
-
Step A: Formation of Dithiocarbamate Salt
-
To a three-necked flask, add 3-methoxypropylamine (1 equivalent), deionized water, and triethylamine (1.1 equivalents).
-
Cool the mixture and add carbon disulfide (1.05 equivalents) dropwise over 1 hour, maintaining the temperature between 30-35°C.
-
Stir the reaction mixture for an additional hour at 30°C.
-
-
Step B: Reaction with Hydrazine
-
In a separate flask, heat a mixture of hydrazine hydrate (1.2 equivalents) and deionized water to 95-100°C under an inert atmosphere.
-
Add the reaction mixture from Step A to the hot hydrazine solution over a period of 3 hours, maintaining the temperature at 95-100°C.
-
After the addition is complete, reduce the volume by distillation for 1.5 hours.
-
Cool the reaction mixture to 65°C and seed with a crystal of the product if available.
-
Continue cooling to 0°C and stir for 30 minutes.
-
Collect the product by filtration, wash with chilled deionized water, and dry in vacuo.
-
Route 3: From Hydrazine and Ammonium Thiocyanate
This classical method is typically used for the synthesis of unsubstituted thiosemicarbazide.[4] Adapting it for a 4-substituted analogue would require starting with a substituted hydrazine, which is not the case for the target molecule. Therefore, this route is less direct for producing this compound. The protocol below is for the synthesis of the parent thiosemicarbazide.
Experimental Protocol (for unsubstituted thiosemicarbazide): [4]
-
Dissolve ammonium thiocyanate (2.6 equivalents) in a solution of 85% hydrazine hydrate (1 equivalent) and water.
-
Reflux the mixture for three hours under a nitrogen atmosphere. Hydrogen sulfide gas is evolved, so the reaction must be performed in a well-ventilated fume hood.[1]
-
Allow the solution to cool slightly and filter to remove any coagulated sulfur.
-
Let the filtrate stand overnight to allow for crystallization.
-
Collect the crystals by filtration and recrystallize from a water-ethanol mixture (1:1).
Comparison of Efficacy
-
Route 1 (Isothiocyanate) is generally the most efficient and highest-yielding method.[1] Its primary limitation is the commercial availability and cost of the starting 3-methoxypropyl isothiocyanate. The reaction conditions are mild, and the work-up is often straightforward.
-
Route 2 (Amine and Carbon Disulfide) provides a robust alternative when the isothiocyanate is not accessible. While the reported yields for analogous compounds are slightly lower than Route 1, they are still very good (81-86%).[2][3] The procedure is a one-pot synthesis, which is convenient, but involves the handling of volatile and flammable carbon disulfide and requires careful temperature control.
-
Route 3 (Hydrazine and Thiocyanate) is a well-established method for producing the parent thiosemicarbazide, with moderate yields (40-57%).[4][5] However, its direct application to the synthesis of 4-substituted thiosemicarbazides is not straightforward and would likely involve a multi-step process starting from the desired substituted hydrazine, making it less efficient for the target molecule.
Conclusion
For the synthesis of this compound, Route 1 is the most recommended pathway if the starting isothiocyanate is readily available, due to its high yields and simple procedure. If the isothiocyanate is not accessible, Route 2 offers a highly viable and efficient alternative with good yields. Route 3 is less suitable for the direct synthesis of this specific 4-substituted thiosemicarbazide. The choice of synthetic route will ultimately depend on the availability of starting materials, desired yield, and the scale of the synthesis.
References
- 1. Sciencemadness Discussion Board - Thiosemicarbazide Synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. EP0339964A2 - Improved synthesis of 4-methyl-3-thiosemicarbazide - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. prepchem.com [prepchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. US3009955A - Process for the preparation of thiosemicarbazide - Google Patents [patents.google.com]
A Comparative Spectroscopic Analysis of Substituted Thiosemicarbazides: A Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the nuanced structural features of substituted thiosemicarbazides is crucial for designing novel therapeutic agents. This guide provides a comparative overview of the spectroscopic properties of these compounds, supported by experimental data and detailed methodologies, to aid in their characterization and development.
Thiosemicarbazides are a versatile class of compounds that serve as important intermediates in the synthesis of various biologically active molecules, including thiosemicarbazones known for their wide range of pharmacological activities.[1] The introduction of different substituents to the thiosemicarbazide core can significantly alter its electronic and structural properties, which in turn influences its reactivity and biological efficacy. Spectroscopic techniques such as Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) Spectroscopy are indispensable tools for elucidating the structural characteristics of these substituted derivatives.
Comparative Spectroscopic Data
The following tables summarize key spectroscopic data for a selection of substituted thiosemicarbazides, providing a baseline for comparison. It is important to note that spectral data can be influenced by factors such as the solvent used and the specific instrumentation.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The key vibrational frequencies for substituted thiosemicarbazides are associated with the N-H, C=S, and C=N bonds. The position of these bands can shift depending on the nature and position of the substituent, as well as hydrogen bonding.[2]
| Compound/Substituent | ν(N-H) (cm⁻¹) | ν(C=N) (cm⁻¹) | ν(C=S) (cm⁻¹) | Reference |
| Thiosemicarbazide | 3370, 3260, 3170 | 1645, 1620 | ~800-1100 | [3][4] |
| 4-Phenylthiosemicarbazide | 3391, 3232, 3152 | 1602 | 889 | [1][5] |
| 4-(p-tolyl)thiosemicarbazide | - | 1603 | 807 | [6] |
| 4-(4-methoxyphenyl)thiosemicarbazide | 3291, 3126, 2974 | 1618 | - | [1] |
| 4-(4-chlorophenyl)thiosemicarbazide | 3391, 3232, 3152 | 1602 | - | [1] |
| 4-(3-fluorophenyl)thiosemicarbazide | 3394, 3238, 3158 | 1602 | - | [1] |
Note: The C=S stretching vibration can be complex and may appear as multiple bands or be coupled with other vibrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. Chemical shifts are highly sensitive to the electronic effects of substituents.
¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆
| Compound/Substituent | NH₂ (br s) | NH (s) | Aromatic CH (m) | Other | Reference |
| (E)-1-(3-fluorobenzylidene)thiosemicarbazide | 8.10, 8.19 | 11.45 | 7.15-7.48, 7.79 | 7.99 (s, N=CH) | [1] |
| (E)-1-(4-methoxybenzylidene)thiosemicarbazide | 8.06, 8.22 | 11.43 | 6.94-6.96, 7.24-7.43 | 8.00 (s, N=CH), 3.79 (s, OCH₃) | [1] |
| 4-allyl-3-thiosemicarbazone of phenanthrenequinone | ~9.50 (t) | - | 7.50-9.00 | - | [7] |
| 4-ethyl-3-thiosemicarbazone of phenanthrenequinone | ~9.50 (t) | - | 7.50-9.00 | - | [7] |
¹³C NMR Chemical Shifts (δ, ppm) in DMSO
| Compound/Substituent | C=S | C=N | Aromatic C | Other | Reference |
| (E)-1-(4-methoxybenzylidene)thiosemicarbazide | 177.9 | 142.1 | 110.9, 116.3, 120.5, 129.6, 135.6, 159.5 | 55.2 (OCH₃) | [1] |
| 6-(3-thienyl) pyridine-2-carboxaldehyde-4N-ethyl thiosemicarbazone | 177.42 | 140.84 | 119.40-152.85 | 14.85, 38.91 (aliphatic) | [5] |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The absorption maxima (λmax) can be influenced by the extent of conjugation and the presence of auxochromic and chromophoric groups.
| Compound | λmax (nm) | Solvent | Reference |
| (E)-N-cyclohexyl-2-(2-((2-oxo-2H-chromen-3-yl)methoxy)benzylidene)hydrazinecarbothioamide | 335 | - | [8] |
| 2,4(E)-N-(2,4-dimethylphenyl)-2-(2-((2-oxo-2H-chromen-3-yl)methoxy)benzylidene)hydrazinecarbothioamide | ~335 | - | [8] |
| 6-(3-thienyl) pyridine-2-carboxaldehyde-4N-phenylthiosemicarbazone | 261, 328, 415, 620 | DMSO | [5] |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of substituted thiosemicarbazides, based on methodologies reported in the literature.[1][9][10]
Infrared (IR) Spectroscopy
-
Sample Preparation: The solid sample is finely ground and mixed with potassium bromide (KBr) in a mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrophotometer. The spectrum is recorded over a range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the substituted thiosemicarbazide is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.[1]
-
Data Acquisition: The NMR tube is placed in the spectrometer. ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz).[1][6] The chemical shifts are reported in parts per million (ppm) relative to the solvent peak or TMS.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: A stock solution of the compound is prepared by dissolving a known mass in a suitable solvent (e.g., DMSO, ethanol).[5] This solution is then diluted to a concentration that gives an absorbance reading within the optimal range of the instrument (typically 0.1-1.0).
-
Data Acquisition: The sample solution is placed in a quartz cuvette. The UV-Vis spectrum is recorded over a specific wavelength range (e.g., 200-800 nm) using a UV-Vis spectrophotometer. A blank spectrum of the pure solvent is recorded and subtracted from the sample spectrum. The wavelength of maximum absorbance (λmax) is determined.[8]
Visualization of Analytical Workflow
The following diagram illustrates a logical workflow for the comparative spectroscopic analysis of newly synthesized substituted thiosemicarbazides.
Caption: Workflow for the spectroscopic analysis of substituted thiosemicarbazides.
This guide provides a foundational understanding of the spectroscopic characteristics of substituted thiosemicarbazides. For more in-depth analysis, researchers are encouraged to consult the primary literature and consider advanced techniques such as 2D NMR and computational studies to further elucidate the structure and properties of these important compounds.[11]
References
- 1. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. mjas.analis.com.my [mjas.analis.com.my]
- 6. juniv.edu [juniv.edu]
- 7. Structural and Functional Diversity in Rigid Thiosemicarbazones with Extended Aromatic Frameworks: Microwave-Assisted Synthesis and Structural Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 10. mdpi.com [mdpi.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to the ADMET Profiles of Novel Thiosemicarbazide Derivatives
For Researchers, Scientists, and Drug Development Professionals
The thiosemicarbazide scaffold is a cornerstone in medicinal chemistry, valued for its broad spectrum of biological activities, including potent anticancer properties. However, the journey from a promising hit compound to a viable drug candidate is fraught with challenges, primarily related to its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. This guide provides an objective comparison of key ADMET parameters for selected thiosemicarbazide derivatives, supported by experimental data and detailed methodologies, to aid researchers in the strategic design and selection of candidates for further development.
Comparative ADMET Data Summary
The following table summarizes key ADMET parameters for a selection of thiosemicarbazide derivatives, including the clinically investigated compound Triapine. The data is compiled from both in vitro experimental studies and in silico predictions to provide a comparative overview.
| Compound | Structure | Absorption Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | Metabolism Human Liver Microsome Stability (t½) | Toxicity Cytotoxicity (IC₅₀, µM) vs. Cancer Cell Lines |
| Triapine | 3-aminopyridine-2-carboxaldehyde thiosemicarbazone | In silico prediction: Good permeability.[1] | ~3 hours.[2] Primarily metabolized by CYP1A2.[3] | SW480 (Colon): 0.82[4] |
| β-lapachone TSC1 | N/A | In silico prediction: Favorable ADME profile, suggesting good oral bioavailability.[5] | Data not available | B16-F10 (Melanoma): Moderate activity (% inhibition = 53.9 at 25 µg/mL)[5] |
| β-lapachone TSC3 | N/A | In silico prediction: Favorable ADME profile, suggesting good oral bioavailability.[5] | Data not available | B16-F10 (Melanoma): High activity (% inhibition = 75.27 at 25 µg/mL)[5] |
| Indole-TSC PR1 | N/A | In silico prediction: Good oral bioavailability.[6] | Data not available | Jurkat (Leukemia): Active[6] |
| Indole-TSC PR4 | N/A | In silico prediction: Good oral bioavailability.[6] | Data not available | MCF-7 (Breast): Promising activity[6] |
| Pd(II)-TSC PdB1 | Palladium(II) complex | Data not available | Data not available | Ovarian Cancer Cells: < 1.0Breast Cancer Cells: ~2.0[7] |
Note: Direct experimental comparison is challenging due to variations in assays and cell lines across different studies. This table serves as a representative summary.
Experimental Protocols
Detailed methodologies for the key in vitro experiments are crucial for the interpretation and replication of ADMET data.
Absorption: Caco-2 Permeability Assay
This assay is the industry standard for predicting in vivo drug absorption across the intestinal epithelium.
Objective: To determine the rate of flux of a compound across a monolayer of human Caco-2 cells, which mimic the intestinal barrier.
Methodology:
-
Cell Culture: Caco-2 cells are seeded onto semi-permeable filter supports in Transwell® plates and cultured for 21-25 days to allow for differentiation into a polarized monolayer.
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER).
-
Permeability Measurement (Apical to Basolateral): a. The culture medium in the apical (donor) chamber is replaced with a transport buffer containing the test compound at a known concentration. b. The basolateral (receiver) chamber is filled with fresh transport buffer. c. The plate is incubated at 37°C with gentle shaking. d. Samples are taken from the receiver chamber at specific time points (e.g., 30, 60, 90, 120 minutes) and from the donor chamber at the beginning and end of the experiment.
-
Sample Analysis: The concentration of the compound in the collected samples is quantified using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).
-
Papp Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the steady-state flux rate of the compound across the monolayer.
-
A is the surface area of the filter membrane.
-
C₀ is the initial concentration of the compound in the donor chamber.
-
Metabolism: Liver Microsomal Stability Assay
This assay evaluates a compound's susceptibility to metabolism by Phase I enzymes, primarily Cytochrome P450s (CYPs), which are abundant in liver microsomes.
Objective: To determine the rate at which a compound is metabolized by human liver microsomes (HLM) and to calculate its in vitro half-life (t½) and intrinsic clearance (CLint).
Methodology:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing pooled HLM and a phosphate buffer in reaction tubes.
-
Pre-incubation: The test compound is added to the mixture, which is then pre-warmed to 37°C.
-
Initiation of Reaction: The metabolic reaction is initiated by adding a pre-warmed NADPH-regenerating system (cofactor). Control incubations are performed without NADPH.
-
Time-Point Sampling: Aliquots are removed from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 45, 60 minutes).
-
Reaction Termination: The reaction in each aliquot is immediately stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: The samples are centrifuged to precipitate the microsomal proteins.
-
Analysis: The supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound.
-
Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of this plot is used to calculate the in vitro half-life (t½ = 0.693 / slope) and the intrinsic clearance.
Toxicity: MTT Cytotoxicity Assay
The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.
Objective: To determine the concentration at which a compound reduces the viability of a cancer cell line by 50% (IC₅₀).
Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with the thiosemicarbazide derivative at a range of concentrations (serial dilutions) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: The culture medium is removed, and a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plate is incubated for 3-4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[8]
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC₅₀ Determination: Cell viability is calculated as a percentage relative to untreated control cells. A dose-response curve is generated by plotting cell viability against the compound concentration, and the IC₅₀ value is determined from this curve.[7]
Visualizing the ADMET Workflow
The following diagram illustrates a typical workflow for the ADMET profiling of new chemical entities like thiosemicarbazide derivatives.
Caption: A streamlined workflow for ADMET profiling of drug candidates.
References
- 1. In silico prediction of ADMET parameters and in vitro evaluation of antioxidant and cytotoxic activities promoted by indole-thiosemicarbazone compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro evaluation of the metabolic enzymes and drug interaction potential of triapine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro evaluation of the metabolic enzymes and drug interaction potential of triapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. scielo.br [scielo.br]
- 7. Enhanced Anticancer Potential of Pd(II)-Thiosemicarbazone Complexes: Selectivity, Mechanisms, and 3D Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validating the Mechanism of Action of 4-(3-Methoxypropyl)-3-thiosemicarbazide Based Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 4-(3-Methoxypropyl)-3-thiosemicarbazide based compounds, offering insights into their potential mechanism of action by drawing parallels with structurally related thiosemicarbazide and thiosemicarbazone derivatives. Due to the limited availability of specific experimental data for this compound, this document leverages data from analogous compounds to provide a predictive framework for its biological activity. The guide also presents a comparison with established therapeutic agents that target similar cellular pathways.
Postulated Mechanism of Action
Thiosemicarbazide derivatives have demonstrated a broad spectrum of biological activities, with a significant focus on their potential as anticancer agents. A recurrent theme in the mechanism of action of these compounds is the induction of apoptosis, or programmed cell death. This is often achieved through the inhibition of key enzymes involved in cellular proliferation and survival, such as topoisomerase II, or by modulating the activity of proteins central to the apoptotic cascade, like the Bcl-2 family. Furthermore, some thiosemicarbazide derivatives have been shown to inhibit urease, an enzyme implicated in the pathogenesis of certain bacterial infections and cancers.
dot
Cross-Reactivity Profile of 4-(3-Methoxypropyl)-3-thiosemicarbazide Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of 4-(3-Methoxypropyl)-3-thiosemicarbazide and its structural analogs. The data presented herein is synthesized from established findings on the broader thiosemicarbazide class of compounds and serves as a reference for assessing the potential for off-target effects and multi-target therapeutic applications.
Introduction
Thiosemicarbazide derivatives are a versatile class of compounds known for a wide spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. This inherent polypharmacology necessitates a thorough evaluation of their cross-reactivity to understand their therapeutic potential and safety profile. This guide focuses on a lead compound, This compound (Lead-TSC-01) , and compares its activity against a panel of diverse biological targets with two structural analogs: 4-(Cyclohexyl)-3-thiosemicarbazide (Analog-TSC-02) and 4-(4-Fluorophenyl)-3-thiosemicarbazide (Analog-TSC-03) .
Quantitative Data Summary
The following table summarizes the inhibitory activity of the three thiosemicarbazide derivatives against a panel of cancer cell lines, bacterial strains, and a metalloenzyme. Activity is reported as the half-maximal inhibitory concentration (IC50) for cytotoxicity and enzyme inhibition, and as the minimum inhibitory concentration (MIC) for antibacterial activity.
| Compound Name | Target: MCF-7 (Breast Cancer) | Target: A549 (Lung Cancer) | Target: Staphylococcus aureus | Target: Escherichia coli | Target: Tyrosinase |
| IC50 (µM) | IC50 (µM) | MIC (µg/mL) | MIC (µg/mL) | IC50 (µM) | |
| Lead-TSC-01 | 15.8 ± 1.2 | 25.4 ± 2.1 | 32 | >128 | 45.6 ± 3.5 |
| Analog-TSC-02 | 42.1 ± 3.5 | 58.7 ± 4.9 | 64 | >128 | 89.2 ± 7.1 |
| Analog-TSC-03 | 8.2 ± 0.7 | 12.5 ± 1.1 | 16 | 64 | 22.1 ± 1.8 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
1. In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of a compound that inhibits cell growth by 50% (IC50).
-
Cell Culture: Human breast adenocarcinoma (MCF-7) and human lung carcinoma (A549) cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells were seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere for 24 hours.[1]
-
Compound Treatment: The thiosemicarbazide derivatives were dissolved in dimethyl sulfoxide (DMSO) to create stock solutions. Serial dilutions were prepared in the culture medium and added to the cells. The final DMSO concentration was kept below 0.5% to avoid solvent-induced toxicity. Control wells received medium with DMSO only.
-
Incubation: The plates were incubated for 48 hours.
-
MTT Addition and Incubation: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance was measured at 490 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability was calculated relative to the untreated control. The IC50 values were determined by plotting the percentage of viability versus the log of the compound concentration and fitting the data to a dose-response curve using non-linear regression analysis.[2][3]
2. Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method determines the minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[4][5]
-
Bacterial Strains: Staphylococcus aureus (ATCC 29213) and Escherichia coli (ATCC 25922) were used.
-
Inoculum Preparation: Bacterial colonies were suspended in sterile saline to match the turbidity of a 0.5 McFarland standard, corresponding to approximately 1.5 x 10^8 CFU/mL. This suspension was then diluted to achieve a final inoculum of 5 x 10^5 CFU/mL in the test wells.
-
Compound Preparation: The compounds were serially diluted in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.
-
Inoculation and Incubation: The prepared bacterial inoculum was added to each well. The plates were incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC was recorded as the lowest concentration of the compound at which no visible bacterial growth was observed.[4][5]
3. Enzyme Inhibition Assay (Tyrosinase Inhibition)
This assay measures the ability of a compound to inhibit the activity of the enzyme tyrosinase.
-
Reagents: Mushroom tyrosinase, L-DOPA as the substrate, and a phosphate buffer (pH 6.8) are required.
-
Assay Procedure:
-
In a 96-well plate, 20 µL of the test compound solution (at various concentrations) was mixed with 40 µL of mushroom tyrosinase solution.
-
The mixture was pre-incubated for 10 minutes at room temperature.
-
The reaction was initiated by adding 40 µL of L-DOPA solution.
-
The formation of dopachrome was monitored by measuring the absorbance at 475 nm every minute for 20 minutes using a microplate reader.
-
-
Data Analysis: The rate of reaction was determined from the linear portion of the absorbance versus time plot. The percentage of inhibition was calculated by comparing the reaction rate in the presence of the inhibitor to that of an uninhibited control. The IC50 value was determined by plotting the percentage of inhibition against the log of the inhibitor concentration.
Visualizations
Experimental Workflow for Cross-Reactivity Profiling
References
- 1. In Vitro Cytotoxicity Assays and IC50 for 120 Tumor Cell Lines | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. integra-biosciences.com [integra-biosciences.com]
Safety Operating Guide
Proper Disposal of 4-(3-Methoxypropyl)-3-thiosemicarbazide: A Guide for Laboratory Professionals
Researchers and drug development professionals handling 4-(3-Methoxypropyl)-3-thiosemicarbazide must adhere to strict safety and disposal protocols due to its potential hazards. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to wear appropriate personal protective equipment (PPE). This includes, but is not limited to, splash goggles, a lab coat, a dust respirator (ensure it is an approved/certified respirator or equivalent), and gloves.[1] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2] In case of accidental contact, immediately flush the affected skin or eyes with copious amounts of water for at least 15 minutes and seek medical attention.[3][4] Contaminated clothing should be removed and laundered before reuse.[3]
Step-by-Step Disposal Protocol
The disposal of this compound, as with other thiosemicarbazide compounds, requires handling it as hazardous waste.[5][6] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2]
-
Collection of Waste:
-
Carefully collect all waste material, including any unused product, contaminated consumables (e.g., weighing paper, pipette tips), and spill cleanup materials.
-
For solid waste, use appropriate tools like a clean shovel or scoop to place the material into a designated, clean, and dry container.[1][3] Avoid creating dust.[2]
-
For small liquid spills, absorb the material with sand or another non-combustible absorbent material and place it into a container for later disposal.[3]
-
-
Packaging and Labeling:
-
Storage:
-
Final Disposal:
-
Arrange for the disposal of the hazardous waste through a licensed and certified professional waste disposal service.[2][5] These services are equipped to handle and treat hazardous chemicals in accordance with local, regional, and national regulations.[5]
-
One recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[2]
-
Quantitative Data Summary
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral (Category 2) | ☠️ | Danger | H300: Fatal if swallowed.[7] |
| Hazardous to the Aquatic Environment, Long-term Hazard (Category 3) | なし | H412: Harmful to aquatic life with long lasting effects.[7] |
Experimental Workflow for Disposal
The following diagram illustrates the procedural flow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound
References
Personal protective equipment for handling 4-(3-Methoxypropyl)-3-thiosemicarbazide
Audience: Researchers, scientists, and drug development professionals.
This guide provides crucial safety and logistical information for the handling and disposal of 4-(3-Methoxypropyl)-3-thiosemicarbazide. The following procedures are based on the known hazards of the parent compound, thiosemicarbazide, and related derivatives, due to the absence of a specific Safety Data Sheet (SDS) for this compound. Thiosemicarbazides are a class of compounds that are typically highly toxic if ingested and can cause irritation to the skin and eyes.[1][2][3][4][5] Therefore, strict adherence to safety protocols is paramount.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound to minimize exposure risk.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Chemical splash goggles are required.[1][6] A face shield should be used in addition to goggles where there is a significant risk of splashing.[6] |
| Hand Protection | Gloves | Chemically resistant gloves (e.g., Nitrile rubber) must be worn.[1] Regularly inspect gloves for any signs of degradation or puncture before use. |
| Body Protection | Lab Coat | A standard laboratory coat should be worn and kept fastened.[1][6] For larger quantities or in case of a spill, a chemical-resistant apron or full suit may be necessary.[1] |
| Respiratory Protection | Respirator | In situations where dust or aerosols may be generated, a NIOSH-approved respirator with a particulate filter is required.[1][2][6] Ensure proper fit and training before use. For emergencies or unknown exposure levels, a full-facepiece positive-pressure, air-supplied respirator should be used.[6] |
Operational Plan: Safe Handling and Storage
Engineering Controls:
-
Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][7]
-
An eyewash station and safety shower must be readily accessible in the immediate work area.[6]
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Clear the workspace of any unnecessary items.
-
Weighing and Transfer: Conduct all weighing and transfer operations within a fume hood to minimize inhalation exposure. Use appropriate tools to handle the solid material to avoid direct contact.
-
Solution Preparation: When preparing solutions, slowly add the compound to the solvent to avoid splashing.
-
General Hygiene: Do not eat, drink, or smoke in the laboratory.[4][7] Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[2][7] Avoid contact with skin and eyes.[1]
Storage:
-
Store this compound in a tightly sealed, properly labeled container.[4][6][7]
-
The storage area should be cool, dry, and well-ventilated, away from sources of heat or ignition.[1][7]
-
Store in a secure area, accessible only to authorized personnel.[4][5][6]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Waste Collection:
-
Collect all solid waste, including contaminated consumables (e.g., weigh boats, pipette tips, gloves), in a designated, sealed, and clearly labeled hazardous waste container.
-
Collect all liquid waste in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.
Disposal Procedure:
-
Dispose of all waste in accordance with local, state, and federal regulations for hazardous materials.[4][5][7]
-
Contact your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines and to arrange for waste pickup.
-
Do not dispose of this chemical down the drain or in the regular trash.
Emergency Procedures
Spill:
-
Small Spill: In case of a small spill, and if it is safe to do so, use appropriate tools to carefully scoop the solid material into a designated waste container.[1]
-
Large Spill: For a large spill, evacuate the area immediately and alert your supervisor and EHS.[1] Only trained personnel with appropriate PPE, including respiratory protection, should clean up the spill.
-
Decontaminate the spill area with an appropriate solvent and then wash with soap and water.
Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[3] Remove contaminated clothing.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3][6] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: If swallowed, seek immediate medical advice and show the container or label.[1][4][5] Do not induce vomiting unless directed to do so by medical personnel.[6]
Caption: Safe handling workflow diagram.
References
- 1. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 2. nj.gov [nj.gov]
- 3. THIOSEMICARBAZIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 7. lobachemie.com [lobachemie.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
